6,7-dihydro-5H-isoquinolin-8-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6,7-dihydro-5H-isoquinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZAOWUFFCIBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455302 | |
| Record name | 6,7-dihydro-5H-isoquinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21917-88-4 | |
| Record name | 6,7-dihydro-5H-isoquinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21917-88-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-isoquinolin-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6,7-dihydro-5H-isoquinolin-8-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document compiles available data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.
Core Physicochemical Data
This compound is a bicyclic heterocyclic compound with the CAS Number 21917-88-4.[1][2] Its structure consists of a dihydropyridine ring fused to a pyridine ring, forming the isoquinoline backbone, with a ketone functional group at position 8.[1] This compound serves as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[1]
The following table summarizes the key physicochemical properties of this compound. It is important to note that while many computed properties are available, experimentally determined data such as melting and boiling points are not well-documented in the provided search results. For context, the experimental data for its structural isomer, 6,7-Dihydro-5H-quinolin-8-one (CAS: 56826-69-8), are sometimes mistakenly attributed to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | ~147.17 g/mol | [1][3] |
| Physical Form | Solid | |
| IUPAC Name | This compound | [1][3] |
| InChI Key | WFZAOWUFFCIBNP-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC2=C(C=NC=C2)C(=O)C1 | [3] |
| Polar Surface Area | 30 Ų (Computed) | [3] |
| XLogP3 | 1.1 (Computed) | [3] |
| Hydrogen Bond Donor Count | 0 (Computed) | [3] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [3] |
| Rotatable Bond Count | 0 (Computed) | [3] |
Methodologies for Experimental Determination
While specific experimental protocols for this compound are not detailed in the provided literature, this section outlines standard laboratory procedures for determining key physicochemical properties relevant to this class of organic compounds.
2.1 Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid.[4] This physical property is a crucial indicator of purity.
-
Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is typically used.[4]
-
Procedure:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[5] A pure substance will typically have a sharp melting point with a narrow range (1-2°C).
-
2.2 Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]
-
Apparatus: A simple distillation apparatus is commonly used, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[4]
-
Procedure:
-
The liquid sample is placed in the round-bottom flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[4]
-
The liquid is heated, and as it boils, the vapor rises.
-
The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[4] The vapor is then cooled by the condenser and collected in the receiving flask.[4]
-
2.3 Determination of Partition Coefficient (LogP)
The partition coefficient (P) or distribution coefficient (D) is a measure of a compound's differential solubility between two immiscible phases, typically a lipidic (e.g., octanol) and an aqueous phase.[6] LogP is a critical parameter in drug development for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Shake-Flask Method (General Protocol):
-
A solution of the compound is prepared in one of the solvents (e.g., water).
-
An equal volume of the second, immiscible solvent (e.g., 1-octanol) is added to a separatory funnel.
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
The layers are allowed to separate.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]
-
Visualizations: Workflows and Relationships
3.1 Role in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry.[1] Its rigid bicyclic structure provides a defined three-dimensional orientation for adding various functional groups, which is advantageous for targeted binding to biological molecules like enzymes and receptors. The following diagram illustrates its central role as a synthetic intermediate in the drug discovery process.
3.2 Experimental Workflow: Melting Point Determination
The following diagram outlines the standard workflow for determining the melting point of a solid organic compound in a laboratory setting. This process is fundamental for characterizing synthetic products and assessing their purity.
References
- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]
- 2. This compound - Buy 6, C9H9NO, 7-Dihydro-5H-isoquinolin-8-one Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 3. This compound | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Potential of the Isoquinolinone Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The isoquinolinone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting potent and diverse biological activities.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the vast therapeutic potential of isoquinolinone derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity
Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, demonstrating efficacy against a variety of cancer cell lines.[1][3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][4]
Quantitative Data: Anticancer Activity of Isoquinolinone Derivatives
The following table summarizes the cytotoxic activity of various isoquinolinone derivatives against a panel of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | lgGI50 = -5.18 (average) | [1] |
| Narciclasine | NCI-60 panel | 0.046 (mean IC50) | [1] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to doxorubicin | [1] |
| Lamellarin D | DU-145 (Prostate) | 0.038 - 0.110 | [3] |
| Lamellarin K | LNCaP (Prostate) | 0.038 - 0.110 | [3] |
| Lamellarin M | K562 (Leukemia) | 0.038 - 0.110 | [3] |
| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [5] |
| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [5] |
| Isoquinoline-tethered quinazoline (14a) | SKBR3 (Breast) | 0.103 | [6] |
Signaling Pathways in Anticancer Activity
Isoquinolinone derivatives exert their anticancer effects by targeting key signaling pathways crucial for cancer cell survival and proliferation.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Certain isoquinolinone derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[8]
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[2] Inhibition of this pathway by certain 3-acyl isoquinolin-1(2H)-ones can lead to cell cycle arrest and apoptosis.[3]
References
- 1. MTT Assay Principle [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 6,7-dihydro-5H-isoquinolin-8-one Derivatives: A Technical Guide
The 6,7-dihydro-5H-isoquinolin-8-one core structure is a versatile scaffold in medicinal chemistry, serving as a foundational element for the development of novel therapeutic agents across a spectrum of diseases.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional framework, making it an ideal starting point for designing molecules that can interact with high specificity and affinity to biological targets like enzymes and receptors.[1] Research into derivatives of this scaffold has unveiled a range of potential therapeutic applications, including anticancer, neuroprotective, and anti-atherosclerotic activities.[1][2] This technical guide delves into the key therapeutic targets identified for this compound derivatives, presenting quantitative data, experimental protocols, and associated signaling pathways.
Key Therapeutic Targets and Associated Derivatives
The therapeutic potential of this compound derivatives stems from their ability to modulate the activity of several key proteins implicated in disease pathogenesis. These targets include enzymes, receptors, and transporters.
ATP-binding Cassette Transporter A1 (ABCA1) in Atherosclerosis
Therapeutic Rationale: The upregulation of ATP-binding cassette transporter A1 (ABCA1) is a promising strategy for the prevention and treatment of atherosclerosis. ABCA1 facilitates the efflux of cholesterol from macrophages, a critical step in preventing the formation of foam cells, which are a hallmark of atherosclerotic plaques.[2]
Derivative Class: 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives.
A series of these derivatives have been synthesized and evaluated for their capacity to enhance ABCA1 expression.[2] One notable compound from this series demonstrated significant activity in activating the ABCA1 promoter.[2]
Quantitative Data:
| Compound ID | ABCA1 Promoter Activation (Fold Increase) | Cell Line | Reference |
| Compound 3 | 2.50 | RAW264.7 macrophages | [2] |
Experimental Protocol: ABCA1 Promoter Luciferase Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the ABCA1 promoter region using a suitable transfection reagent.
-
Treatment: Following transfection, cells are treated with varying concentrations of the 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives for 24 hours.
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Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to total protein concentration.
-
Data Analysis: The fold increase in luciferase activity relative to vehicle-treated control cells is calculated to determine the extent of ABCA1 promoter activation.
Signaling Pathway:
Human Epidermal Growth Factor Receptor 2 (HER2) in Cancer
Therapeutic Rationale: Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant subset of breast and other cancers. Its overexpression leads to uncontrolled cell proliferation and tumor growth, making it a critical therapeutic target.[3]
Derivative Class: Isoquinoline-tethered quinazoline derivatives.
A novel series of these derivatives have been synthesized to achieve high selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR), a common challenge in developing HER2 inhibitors.[3]
Quantitative Data:
| Compound ID | HER2 Kinase Inhibition (IC50, nM) | EGFR Kinase Inhibition (IC50, nM) | Cell Line | Reference |
| 14f | Data not specified | Data not specified | SKBR3 | [3] |
Note: While the reference indicates enhanced selectivity, specific IC50 values were not provided in the abstract.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HER2 and EGFR kinase domains are used. A suitable peptide substrate is prepared in assay buffer.
-
Compound Preparation: The isoquinoline-tethered quinazoline derivatives are serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway:
RET Tyrosine Kinase in Cancer
Therapeutic Rationale: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Activating mutations or rearrangements in the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers.
Derivative Class: 5,6,7,8-Tetrahydro-isoquinolines bearing a 2-nitrophenyl group.
These derivatives have been synthesized and evaluated for their antiproliferative activity and their ability to induce apoptosis and cell cycle arrest.[4] Molecular docking studies have suggested their potential to inhibit the RET enzyme.[4]
Quantitative Data:
| Compound ID | Antiproliferative Activity (IC50, µM) - HEPG2 | Antiproliferative Activity (IC50, µM) - HCT116 | RET Binding Energy (kcal/mol) | Reference |
| 3 | Most potent against HEPG2 | - | -5.2 | [4] |
| 7 | - | - | -5.6 | [4] |
| 9c | - | Superior efficacy against HCT116 | - | [4] |
| Alectinib (standard) | - | - | -7.2 | [4] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cancer cell lines (e.g., HEPG2) are cultured and treated with the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle progression.
Logical Relationship Diagram:
Broader Therapeutic Potential
Beyond these specific targets, derivatives of the this compound scaffold have shown promise in other therapeutic areas, although the specific molecular targets are not always as clearly defined in the initial literature. These areas include:
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Neuroprotection: The isoquinoline framework is present in many natural alkaloids with neurological activity, and synthetic derivatives are being explored for their potential to treat neurodegenerative diseases.[1][5]
-
Antiviral and Antimicrobial Activity: The versatile nature of the isoquinoline scaffold allows for the generation of large libraries of compounds for screening against various pathogens.[1][5]
-
Anti-inflammatory Effects: Some isoquinoline derivatives have demonstrated the ability to inhibit inflammatory mediators like TNF-α.[5]
Conclusion
The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with diverse and potent biological activities. The key therapeutic targets identified to date, including ABCA1, HER2, and RET kinase, highlight the broad applicability of this chemical framework in addressing major diseases such as atherosclerosis and cancer. Further exploration of this scaffold, including the synthesis of new derivatives and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this exciting area.
References
- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Isomers of 6,7-dihydro-5H-isoquinolin-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydro-5H-isoquinolin-8-one core is a privileged heterocyclic scaffold that serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs and isomers of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of key compounds are provided, alongside a quantitative analysis of their biological effects. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research strategies associated with this important chemical entity.
Introduction to the this compound Scaffold
This compound, with the CAS Number 21917-88-4, is a bicyclic heterocyclic compound. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold in medicinal chemistry for interaction with biological targets.[1] A key structural isomer is 6,7-dihydro-5H-quinolin-8-one (CAS Number 56826-69-8), which features a quinoline core instead of an isoquinoline core.[1] The dihydroisoquinolinone framework is recognized as a "privileged structure," capable of binding to multiple biological targets, leading to a wide range of therapeutic applications.[1] Derivatives of this scaffold have shown potential as anticancer, antiviral, and neuroprotective agents.[1]
Structural Analogs and Isomers
Core Structure and Key Isomer
The core structure of this compound consists of a dihydropyridine ring fused to a pyridine ring. The primary isomer of interest is 6,7-dihydro-5H-quinolin-8-one.
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This compound: The nitrogen atom is at position 2 of the bicyclic system.
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6,7-dihydro-5H-quinolin-8-one: The nitrogen atom is at position 1 of the bicyclic system.
Key Classes of Analogs
Systematic modifications of the this compound core at the ketone group or the nitrogen atom have generated diverse libraries of derivatives.[1] Two prominent classes of analogs with distinct biological activities are highlighted in this guide:
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5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives: These tetracyclic compounds have been investigated for their ability to up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport.
-
Substituted Isoquinolin-1-one Derivatives: Various analogs with substitutions on the isoquinoline ring have been synthesized and evaluated for their anticancer activity.
Data Presentation: Biological Activity of Analogs
The biological activities of representative analogs are summarized in the tables below for comparative analysis.
Table 1: ABCA1 Promoter Activation by 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives
| Compound ID | Structure | ABCA1 Promoter Activation (Fold Change) |
| 1 | 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.00 |
| 3 | 9-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2.50 |
| 4 | 9-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.57 |
| 5 | 10-fluoro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.80 |
| 7 | 10-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2.10 |
| 12 | 11-methoxy-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.60 |
| 13 | 12-chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.90 |
| 16 | 12-(trifluoromethyl)-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2.20 |
| 24 | 3-phenyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.20 |
Data extracted from a study on novel non-lipogenic ABCA1 up-regulators. The activity is presented as the fold-change in ABCA1 promoter activation in a luciferase reporter assay in HepG2 cells.
Table 2: Anticancer Activity of Substituted Isoquinolinone Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Lamellarin D | Pyrrolo[2,1-a]isoquinoline derivative | Prostate (DU-145) | 0.038 - 0.110 |
| Lamellarin K | Pyrrolo[2,1-a]isoquinoline derivative | Various | 0.038 - 0.110 |
| Lamellarin M | Pyrrolo[2,1-a]isoquinoline derivative | Various | 0.038 - 0.110 |
| GM-3-18 | Tetrahydroisoquinoline derivative (4-chloro substitution) | Colon Cancer | 0.9 - 10.7 |
| GM-3-121 | Tetrahydroisoquinoline derivative (4-ethyl substitution) | - | - |
| Compound 15 | O-(3-hydroxypropyl) substituted isoquinolin-1-one | Various | - |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from various studies on the anticancer activities of isoquinoline derivatives.[2][3][4]
Experimental Protocols
Detailed methodologies for the synthesis of the core structure and its key analogs are provided below.
Synthesis of the Core Intermediate: 7,8-dihydroquinolin-5(6H)-one (Isomer of the target scaffold)
This protocol describes a method for preparing the quinoline isomer, which is a common precursor in the synthesis of various derivatives.
Reaction: Baylis-Hillman adduct reaction with 1,3-cyclohexanedione followed by cyclization with an ammonium source.
Materials:
-
2-(acetoxy-(3-phenyl))methyl acrylate (Baylis-Hillman adduct)
-
5,5-dimethyl-1,3-cyclohexanedione
-
Potassium carbonate
-
Acetone
-
Ammonium acetate
-
95% Ethanol
Procedure:
-
To a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 9.36 g (40 mmol) of 2-(acetoxy-(3-phenyl))methyl acrylate, 5.60 g (40 mmol) of 5,5-dimethyl-1,3-cyclohexanedione, 2.76 g (20 mmol) of potassium carbonate, and 37.44 g of acetone.
-
Stir the mixture at 56°C for 4 hours.
-
Add 3.08 g (40 mmol) of ammonium acetate and continue the reaction for 1 hour.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from 95% ethanol to yield 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.
Synthesis of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives
This protocol outlines the final cyclization step to form the tetracyclic ABCA1 up-regulator analogs.
General Procedure:
-
A mixture of the appropriate anthranilic acid (1.2 mmol) and this compound (1.0 mmol) in phosphorus oxychloride (5 mL) is stirred at 100°C for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is slowly poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford the desired 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivative.
Characterization Data for Compound 1:
-
Yield: 1.78%
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (d, J = 7.8 Hz, 1H), 8.17 (d, J = 7.9 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.53 (dt, J = 10.0, 7.4 Hz, 2H), 7.46 (t, J = 7.5 Hz, 1H), 7.41 (d, J = 7.5 Hz, 1H), 4.30 (t, J = 6.5 Hz, 2H), 3.11 (t, J = 6.5 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 161.05, 149.72, 147.74, 138.17, 134.82, 132.20, 129.52, 128.23, 127.83, 127.75, 127.64, 126.96, 126.75, 120.84, 39.69, 26.87.
-
HRMS (m/z): [M+H]⁺ calcd for C₁₆H₁₂N₂O, 249.1028; found, 249.0856.
Mandatory Visualizations
Signaling Pathway: ABCA1-Mediated Cholesterol Efflux
The following diagram illustrates the signaling cascade initiated by the interaction of Apolipoprotein A-I (ApoA-I) with the ABCA1 transporter, a pathway targeted by some analogs of this compound. The upregulation of ABCA1 is a key therapeutic strategy for preventing atherosclerosis.
Experimental Workflow: Synthesis and Evaluation of Analogs
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel analogs based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification of 6,7-dihydro-5H-isoquinolin-8-one using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-dihydro-5H-isoquinolin-8-one is a valuable heterocyclic building block in medicinal chemistry, serving as a scaffold for the synthesis of various bioactive molecules.[1] Its purity is crucial for the successful synthesis of downstream compounds and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following table summarizes typical conditions used for the purification of related isoquinoline derivatives by silica gel column chromatography. These examples provide a strong basis for the development of a robust purification protocol for the target compound.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Isoquinoline Derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | [2][3] |
| Isoquinoline Alkaloids | Silica Gel | Petroleum Ether/Ethyl Acetate | [4] |
| N-substituted isoquinolines | Silica Gel | Hexane/Ethyl Acetate | [5] |
| General Organic Compounds | Silica Gel | Dichloromethane or Hexane/Ethyl Acetate | [6][7] |
Experimental Protocols
This protocol details the materials and methodology for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 200-300 mesh)[4]
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes/flasks
-
Rotary evaporator
Protocol:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate using a solvent system with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[7]
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
-
Column Preparation (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[6][7]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).[6] The amount of silica gel should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.[7]
-
Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.[6][7]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.[6][7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[6][7] Carefully apply the solution to the top of the silica gel column using a pipette.[6]
-
Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the prepared column.[7]
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase determined by TLC analysis (e.g., 10% ethyl acetate in hexane).
-
Collect fractions in appropriately sized test tubes or flasks.[6]
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., 20%, 30%, 50% ethyl acetate in hexane) to elute compounds with higher polarity.[6]
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Analysis of Fractions and Product Isolation:
-
Spot the collected fractions on TLC plates to identify those containing the pure this compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Visualization
The following diagram illustrates the experimental workflow for the purification of this compound using column chromatography.
Caption: Experimental workflow for column chromatography purification.
References
- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Application Note: HPLC-MS Analysis of 6,7-dihydro-5H-isoquinolin-8-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and selective analysis of 6,7-dihydro-5H-isoquinolin-8-one and its derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound serves as a crucial scaffold in medicinal chemistry, with its derivatives showing potential as novel non-lipogenic up-regulators of the ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport. This application note outlines the complete workflow, from sample preparation to data acquisition and analysis, making it a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2][3] Its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Notably, certain derivatives of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one, synthesized from the parent isoquinolinone structure, have been identified as potent activators of the ABCA1 promoter. Upregulation of ABCA1 is a promising therapeutic strategy for preventing atherosclerosis by facilitating the removal of excess cholesterol from cells and inhibiting the formation of foam cells in macrophages.
Given the therapeutic potential of these compounds, a robust and reliable analytical method is essential for their characterization, quantification in biological matrices, and for pharmacokinetic studies. HPLC-MS offers the high sensitivity and selectivity required for these demanding applications. This protocol details a reverse-phase HPLC method coupled with tandem mass spectrometry (MS/MS) for the analysis of this compound and its derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for preparing standards and for extracting the analytes from a biological matrix such as plasma.
2.1.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound or its derivative and dissolve it in 1 mL of methanol (HPLC-MS grade).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve the desired concentrations for calibration curves.
2.1.2. Extraction from Plasma (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4]
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the analyte standard or quality control standard.
-
Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Method
The following parameters provide a starting point for the analysis and may require optimization for specific derivatives or HPLC-MS systems. A standard C18 column is proposed for good retention and separation of these moderately polar compounds.[5][6][7][8]
2.2.1. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
2.2.2. Mass Spectrometry Conditions
Positive ion electrospray ionization (ESI+) is recommended due to the presence of the nitrogen atom in the isoquinoline ring, which is readily protonated.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis is performed in MRM mode for enhanced sensitivity and specificity. The precursor ion is the protonated molecule [M+H]⁺, and product ions are generated through collision-induced dissociation (CID). The following tables present representative quantitative data for this compound and a hypothetical derivative.
Table 1: Mass Spectrometry Parameters for Analyte Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 148.07 | 120.08 | 91.05 | 20 |
| Derivative 1 (e.g., a quinazolinone adduct) | 249.10 | 221.10 | 193.11 | 25 |
Table 2: Chromatographic and Performance Data
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 3.5 | 0.1 | 0.5 |
| Derivative 1 | 5.8 | 0.05 | 0.2 |
Note: The data presented are representative and may vary depending on the specific derivative and instrumentation used.
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: A streamlined workflow for the HPLC-MS analysis of isoquinolinone derivatives.
ABCA1 Signaling Pathway
Derivatives of this compound have been shown to upregulate ABCA1 expression. This process is often mediated by the Liver X Receptor (LXR), a key transcriptional regulator of cholesterol homeostasis. The simplified signaling pathway is illustrated below.
Caption: Activation of the LXR/RXR heterodimer by isoquinolinone derivatives.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its derivatives. The protocol is suitable for applications in drug discovery, including metabolic stability assays and pharmacokinetic studies. The provided methodologies and data serve as a comprehensive guide for researchers working with this important class of therapeutic compounds.
References
- 1. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 6,7-dihydro-5H-isoquinolin-8-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled spectral data for the structural elucidation of 6,7-dihydro-5H-isoquinolin-8-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This heterocyclic ketone is a valuable building block in medicinal chemistry, and precise characterization is crucial for its application in the synthesis of novel therapeutic agents.
Introduction
This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a bicyclic heterocyclic compound.[1] Its structural confirmation is paramount for researchers utilizing it as a starting material. NMR spectroscopy is the most powerful technique for the unambiguous structural analysis of such organic molecules in solution. This document outlines the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra and presents the corresponding spectral data with assignments.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.42 | s | 1H | - | H-1 |
| 7.28 | d | 1H | 5.9 | H-3 |
| 7.09 | d | 1H | 5.9 | H-4 |
| 3.90 | t | 2H | 6.8 | H-5 |
| 2.99 | t | 2H | 6.8 | H-6 |
| 2.20 | - | 2H | - | H-7 |
Note: The signal for H-7 is often observed as a multiplet due to complex coupling. The chemical shifts for aromatic protons generally fall within the δ 6.5–7.5 ppm range, and aliphatic protons are typically observed between δ 2.5–3.5 ppm.[2]
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 197.8 | C-8 (C=O) |
| 152.4 | C-1 |
| 149.2 | C-4a |
| 139.6 | C-3 |
| 121.7 | C-8a |
| 121.3 | C-4 |
| 40.1 | C-5 |
| 38.9 | C-7 |
| 23.1 | C-6 |
Note: The carbonyl carbon (C=O) signal is characteristically found at a downfield chemical shift, typically around 170 ppm or higher.[2]
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain a flat baseline. Apply an automatic baseline correction algorithm if necessary.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual solvent signal of CDCl₃ (δ = 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
Visualization
The following diagrams illustrate the molecular structure and the experimental workflow for the NMR characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
References
Synthesis of Novel Anticancer Agents from 6,7-dihydro-5H-isoquinolin-8-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile starting material, 6,7-dihydro-5H-isoquinolin-8-one. The focus is on the synthesis of thiosemicarbazone derivatives, a class of compounds known for their potent anticancer activities. The methodologies, potential mechanisms of action, and representative biological data are presented to guide researchers in the development of novel isoquinoline-based cancer therapeutics.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The this compound moiety, in particular, offers a reactive ketone group that serves as a handle for derivatization, enabling the exploration of a diverse chemical space. One promising avenue is the synthesis of thiosemicarbazones, which are known to exhibit a broad spectrum of anticancer activities. Their mechanism of action is often multifaceted, involving the chelation of essential metal ions, inhibition of key enzymes in DNA synthesis, and induction of cellular apoptosis.[1][2][3]
Synthesis of this compound Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazone derivatives from this compound is a straightforward and efficient process. The general workflow involves the condensation of the ketone with a thiosemicarbazide derivative under acidic conditions. This reaction can be adapted to produce a library of compounds by varying the substituent on the thiosemicarbazide.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 2. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Neuroprotective Compounds Using 6,7-Dihydro-5H-isoquinolin-8-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of novel neuroprotective agents derived from the 6,7-dihydro-5H-isoquinolin-8-one scaffold. This class of compounds has garnered significant interest for its potential in treating neurodegenerative diseases. This guide covers the key mechanisms of action, presents quantitative data for structurally related neuroprotective compounds, and offers detailed experimental protocols for their synthesis and evaluation.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound core structure serves as a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries.[1] Its derivatives have been investigated for a range of therapeutic applications, including neuroprotection.[1] The neuroprotective effects of isoquinoline alkaloids and their derivatives are often attributed to their ability to modulate multiple pathological pathways implicated in neuronal damage, such as oxidative stress, inflammation, and apoptosis.[2] A key mechanism identified for a class of structurally related isoquinolinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cell death pathways.[3][4]
Mechanisms of Neuroprotective Action
The neuroprotective properties of compounds derived from the isoquinolinone scaffold are believed to be multifactorial, targeting key pathways involved in neuronal cell death and survival.
PARP-1 Inhibition
Overactivation of the nuclear enzyme PARP-1 in response to DNA damage, a common event in neurodegenerative conditions like cerebral ischemia, can lead to cellular energy depletion and a form of programmed cell death known as parthanatos.[5][6][7] Potent and selective inhibitors of PARP-1 have demonstrated significant neuroprotective properties in preclinical models.[3][4] Structurally related thieno[2,3-c]isoquinolin-5-one derivatives have been shown to be potent PARP-1 inhibitors, and their neuroprotective efficacy correlates strongly with their PARP-1 inhibitory activity.[3]
Antioxidant and Anti-inflammatory Pathways
Neuroinflammation and oxidative stress are common pathological features of many neurodegenerative diseases.[2] Isoquinoline alkaloids have been shown to exert neuroprotective effects by mitigating these processes.[2]
-
Antioxidant Effects: These compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for scavenging reactive oxygen species (ROS).[2]
-
Anti-inflammatory Effects: Derivatives can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[2]
Data Presentation: Neuroprotective Activity of Thieno[2,3-c]isoquinolin-5-one Derivatives
The following table summarizes the quantitative data on the PARP-1 inhibitory and neuroprotective activities of thieno[2,3-c]isoquinolin-5-one derivatives, which are structurally analogous to the core scaffold of interest. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent neuroprotective compounds.
| Compound | PARP-1 Inhibition IC50 (µM)[3] | Neuroprotection against OGD IC50 (µM)[3] |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 ± 0.1 | 0.15 ± 0.01 |
| 5-hydroxy TIQ-A derivative | 0.39 ± 0.19 | 0.20 ± 0.05 |
| 5-methoxy TIQ-A derivative | 0.21 ± 0.12 | Not Reported |
OGD: Oxygen and Glucose Deprivation, an in vitro model of cerebral ischemia.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative derivative and for key in vitro assays to evaluate neuroprotective efficacy.
Synthesis of a Representative 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivative
This protocol is adapted from the synthesis of related quinazolinone derivatives and can be used as a starting point for the synthesis of novel compounds from the this compound scaffold.[8]
Materials:
-
This compound
-
2-aminobenzamide
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1 mmol) and 2-aminobenzamide (1.2 mmol) in a round-bottom flask, add polyphosphoric acid (10 g).
-
Heat the reaction mixture to 140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of a test compound to protect neuronal cells from a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium (e.g., DMEM/F12) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.1%). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the test compound and to a "toxin-only" control well. Leave the "vehicle-only" control wells untreated.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the concentration of the test compound against cell viability to determine the EC50 (half-maximal effective concentration) for neuroprotection.
In Vitro Apoptosis Assay: Caspase-3/7 Activity
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a commercially available luminescent or fluorescent assay kit.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin
-
Test compound
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
White-walled 96-well plates (for luminescent assays) or black-walled 96-well plates (for fluorescent assays)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Seed and treat the cells with the test compound and neurotoxin as described in the MTT assay protocol (steps 1-4).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure:
-
Allow the 96-well plate containing the cells and the caspase reagent to equilibrate to room temperature.
-
Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase activity. Express the results as a percentage of the neurotoxin-only control to demonstrate the inhibitory effect of the test compound on apoptosis.
Visualization of Pathways and Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and the experimental workflow for the development of neuroprotective compounds.
Caption: Workflow for neuroprotective compound development.
Caption: PARP-1 mediated cell death pathway.
Caption: Modulation of antioxidant and anti-inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Poly (ADP-ribose) polymerase-1 as a promising drug target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles and therapeutic potential of PARP-1 in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Compound Libraries from 6,7-dihydro-5H-isoquinolin-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The starting material, 6,7-dihydro-5H-isoquinolin-8-one, represents a versatile building block for the synthesis of diverse compound libraries. Its reactive ketone and amenable aromatic ring provide multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the generation of compound libraries based on the this compound scaffold. The methodologies described herein are designed to be adaptable for high-throughput synthesis and lead optimization campaigns.
Key Biological Targets and Signaling Pathways
Compound libraries derived from the isoquinoline scaffold have shown significant activity against key targets in cellular signaling pathways implicated in cancer and other diseases. These include:
-
Receptor Tyrosine Kinases (RTKs): Isoquinoline derivatives have been identified as potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5][6][7][8][9][10][11][12][13] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several studies have highlighted the potential of isoquinoline-based compounds to inhibit key kinases within this cascade, offering a promising avenue for the development of anticancer agents.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Isoquinoline derivatives have been shown to modulate this pathway, suggesting their potential in treating diseases driven by aberrant MAPK signaling.
Below are diagrams illustrating the general signaling pathways that can be targeted by compound libraries derived from this compound.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by isoquinoline-based compound libraries.
Experimental Protocols for Library Synthesis
The following protocols describe key reactions for the derivatization of this compound to generate a diverse compound library. These methods are selected for their reliability, versatility, and amenability to parallel synthesis.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
This reaction introduces a versatile handle for further functionalization and has been shown to produce compounds with interesting biological activities.
Caption: Workflow for the Knoevenagel condensation reaction.
Materials:
-
This compound
-
Malononitrile (or other active methylene compounds)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the desired α,β-unsaturated nitrile derivative.
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 85 - 95% |
| Purity | >95% after recrystallization |
Protocol 2: Gewald Reaction for the Synthesis of 2-Amino-thiophenes
This one-pot, multi-component reaction is a highly efficient method for constructing substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[14]
Caption: Workflow for the Gewald multi-component reaction.
Materials:
-
This compound
-
Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.2 eq).
-
Stir the mixture at 50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
| Parameter | Value |
| Reaction Time | 1 - 2 hours |
| Temperature | 50 °C |
| Typical Yield | 70 - 90% |
| Purity | >95% after recrystallization |
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
This powerful palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly increasing the diversity of the compound library. A prerequisite for this reaction is the presence of a halide (e.g., -Br, -I) or a triflate group on the isoquinoline scaffold, which can be introduced through standard halogenation or triflation procedures.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Biological Activity Testing of Isoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and standardized protocols for conducting key in vitro assays to evaluate the biological activities of isoquinoline derivatives. The focus is on anticancer, antimicrobial, and enzyme inhibitory activities, which are significant areas of investigation for this class of compounds.[1]
Anticancer and Cytotoxic Activity
Isoquinoline derivatives are a prominent class of heterocyclic compounds extensively studied for their potent anticancer properties.[2][3] Their mechanisms of action often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways essential for cancer cell proliferation and survival.[4][5] Evaluating the cytotoxic and antiproliferative effects of novel isoquinoline derivatives is a critical first step in the anticancer drug discovery process.
Key In Vitro Assays for Anticancer Activity
-
Cell Viability and Cytotoxicity Assay (MTT Assay): Measures the metabolic activity of cells as an indicator of cell viability.[2]
-
Apoptosis Assay (Annexin V/PI Staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Cycle Analysis (Propidium Iodide Staining): Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.[6][7]
Data Presentation: Anticancer Activity of Isoquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various isoquinoline derivatives against several cancer cell lines.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound B01002 | SKOV3 (Ovarian) | CCK-8 | 7.65 µg/mL | [8] |
| Compound C26001 | SKOV3 (Ovarian) | CCK-8 | 11.68 µg/mL | [8] |
| Phenylaminoisoquinolinequinone 3b | AGS (Gastric) | MTT | < 1 | [9] |
| Phenylaminoisoquinolinequinone 4b | SK-MES-1 (Lung) | MTT | < 1 | [9] |
| Phenylaminoisoquinolinequinone 5a | J82 (Bladder) | MTT | < 1 | [9] |
| Phenylaminoisoquinolinequinone 7b | AGS (Gastric) | MTT | < 1 | [9] |
| Isoquinoline-isoxazole Hybrid 1a | A549 (Lung) | Not Specified | 1.43 | [5] |
| Isoquinoline-isoxazole Hybrid 1b | A549 (Lung) | Not Specified | 1.75 | [5] |
| Isoquinoline-isoxazole Hybrid 1c | A549 (Lung) | Not Specified | 3.93 | [5] |
Experimental Protocols: Anticancer Assays
This colorimetric assay assesses cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][10]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Isoquinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Remove the old medium and add 100 µL of the diluted compounds to the wells. Include vehicle control (DMSO) and untreated control wells.[4] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce MTT to formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[12] Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan crystals.[11][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[12][14] A reference wavelength of >650 nm can be used to subtract background.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.[6]
Caption: Workflow of the MTT assay for cell viability.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by non-viable cells.[4][6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinoline derivative at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.[3] Wash the cells twice with cold PBS.[6]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[15] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4][6] Analyze the samples by flow cytometry within one hour.[6]
-
Interpretation:
Caption: Simplified intrinsic apoptosis pathway.[4]
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA stoichiometrically, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[7][16]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinoline derivative for the desired time.
-
Harvesting: Harvest cells and wash them once with PBS.[6]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[16] Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[6]
-
Washing: Centrifuge the cells and wash with PBS to remove the ethanol.[6]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to ensure only DNA is stained.[6]
-
PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.[6]
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence, allowing for quantification of cells in each phase of the cell cycle.[6] It is best to view the DNA staining on a linear scale.[16]
Antimicrobial Activity
Many natural and synthetic isoquinoline derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria.[17][18][19] Assays to determine this activity are crucial for identifying new lead compounds to combat infectious diseases and rising antimicrobial resistance.
Key In Vitro Assays for Antimicrobial Activity
-
Broth Microdilution Assay: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]
-
Agar Well/Disk Diffusion Assay: A qualitative screening method where the antimicrobial agent diffuses into agar and inhibits microbial growth, creating a zone of inhibition.[21][22]
Data Presentation: Antimicrobial Activity of Isoquinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isoquinoline derivatives against several bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [23] |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [23] |
| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [23] |
| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [23] |
| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [23] |
| Isoquinoline Alkaloid 1 | Staphylococcus aureus | 4 | [24] |
| Isoquinoline Alkaloid 2 | Staphylococcus aureus | 1 | [24] |
Experimental Protocols: Antimicrobial Assays
This is one of the most basic and common quantitative methods for antimicrobial susceptibility testing.[20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Liquid growth medium (e.g., Mueller-Hinton Broth)
-
Isoquinoline derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10^8 CFU/mL)[25]
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the isoquinoline stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[20]
-
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[20] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the Broth Microdilution assay.
Enzyme Inhibitory Activity
Isoquinoline alkaloids are known to interact with various biological targets, including enzymes. Their inhibitory activity against enzymes like acetylcholinesterase (AChE), topoisomerases, and cytochrome P450s is of significant therapeutic interest for neurodegenerative diseases, cancer, and managing drug metabolism, respectively.[1][26][27]
Key In Vitro Assays for Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition Assay: A colorimetric assay (Ellman's method) to screen for inhibitors relevant to Alzheimer's disease treatment.[28][29]
-
Topoisomerase Inhibition Assay: A gel-based assay that measures the inhibition of DNA relaxation or decatenation, a key mechanism for several anticancer drugs.[27][30]
Data Presentation: Enzyme Inhibitory Activity of Isoquinoline Derivatives
The following table summarizes the IC50 or Ki values for various isoquinoline derivatives against specific enzymes.
| Compound/Derivative | Enzyme | Inhibition Value (µM) | Metric | Reference |
| Berberine | Acetylcholinesterase (AChE) | 1.06 | IC50 | [29] |
| Chelerythrine | Acetylcholinesterase (AChE) | 0.72 | IC50 | [29] |
| Sanguinarine | Acetylcholinesterase (AChE) | 5.57 | IC50 | [29] |
| Protopine | Acetylcholinesterase (AChE) | 69.81 | IC50 | [29] |
| Palmatine | Soluble Epoxide Hydrolase (sEH) | 29.6 | IC50 | [31] |
| Berberine | Soluble Epoxide Hydrolase (sEH) | 33.4 | IC50 | [31] |
| Jatrorrhizine | Soluble Epoxide Hydrolase (sEH) | 27.3 | IC50 | [31] |
| Palmatine | Soluble Epoxide Hydrolase (sEH) | 26.9 | Ki | [31] |
| Corydine | Cytochrome P450 3A4 (CYP3A4) | < 1 | IC50 | [26] |
| Parfumine | Cytochrome P450 3A4 (CYP3A4) | < 1 | IC50 | [26] |
Experimental Protocols: Enzyme Inhibition Assays
This assay measures the activity of AChE by monitoring the formation of a yellow-colored product from the reaction of thiocholine (produced by AChE) with Ellman's reagent (DTNB).[29][32]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 7.8-8.0)
-
Isoquinoline derivative solutions
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in buffer.[29]
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Phosphate buffer
-
Isoquinoline derivative solution (or buffer for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate, ATCI.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the isoquinoline derivative compared to the control without inhibitor. Determine the IC50 value.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[27][30]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl2, 5 mM DTT, 2 mM spermidine, 0.01% BSA)[30]
-
Isoquinoline derivative solutions
-
Stop solution/loading dye (containing SDS, EDTA, and a tracking dye)[30]
-
Agarose gel (1%)
-
Gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA, and the isoquinoline derivative at various concentrations.[30]
-
Enzyme Addition: Add Topoisomerase I enzyme to each tube to start the reaction. Include a "no enzyme" control and a "no inhibitor" control.[27]
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.[30]
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.[30]
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the electrophoresis until the different DNA forms (supercoiled, relaxed, nicked) are separated.[30]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.[30]
-
Interpretation: In the "no inhibitor" control, the supercoiled DNA band should be converted to a slower-migrating relaxed DNA band. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. The degree of inhibition can be quantified by measuring the band intensities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 | MDPI [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 6,7-dihydro-5H-isoquinolin-8-one for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-5H-isoquinolin-8-one is a valuable heterocyclic building block and a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended to support preclinical drug development efforts. The described synthetic route is designed for scalability, employing established and robust chemical transformations.
Synthetic Strategy
The proposed scale-up synthesis of this compound is a three-step process commencing from commercially available starting materials. The overall strategy involves the initial synthesis of a key nitrogen-containing building block, 3-isoxazolol. This is followed by a Robinson annulation reaction, a powerful and widely used method for the formation of six-membered rings, which constitutes the core of the target isoquinolinone structure.
Experimental Protocols
Step 1: Synthesis of 3-Isoxazolol
This step involves the condensation of ethyl acetoacetate with hydroxylamine.
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 1.1 |
| Sodium hydroxide | NaOH | 40.00 | 2.2 |
| Water | H₂O | 18.02 | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed |
Procedure:
-
A solution of sodium hydroxide (2.2 eq) in water is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a cooling system.
-
Hydroxylamine hydrochloride (1.1 eq) is added portion-wise to the sodium hydroxide solution while maintaining the temperature below 10 °C.
-
Ethyl acetoacetate (1.0 eq) is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-isoxazolol as a solid.
Expected Yield: 80-90%
Step 2: Synthesis of the Michael Adduct Intermediate
This step involves the Michael addition of 1,3-cyclohexanedione to an activated form of 3-isoxazolol (this is a conceptual representation of the Robinson Annulation's first step). For the purpose of this protocol, we will simplify this to the reaction of a suitable nitrogen-containing Michael acceptor with 1,3-cyclohexanedione. A common and scalable approach for such annulations is the use of an enamine of the ketone.
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.0 |
| Pyrrolidine | C₄H₉N | 71.12 | 1.1 |
| Toluene | C₇H₈ | 92.14 | - |
| Methyl vinyl ketone | C₄H₆O | 70.09 | 1.0 |
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene in a flask equipped with a Dean-Stark apparatus, add pyrrolidine (1.1 eq).
-
The mixture is heated to reflux until the theoretical amount of water is collected, indicating the formation of the enamine.
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The reaction mixture is cooled to room temperature.
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Methyl vinyl ketone (1.0 eq) is added dropwise, and the mixture is stirred at room temperature for 8-12 hours.
-
The solvent is removed under reduced pressure to yield the crude Michael adduct.
Step 3: Intramolecular Aldol Condensation and Dehydration
This final step involves the cyclization of the Michael adduct to form the target compound.
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Crude Michael Adduct | - | - | 1.0 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.2 |
| Ethanol | C₂H₅OH | 46.07 | - |
Procedure:
-
The crude Michael adduct from Step 2 is dissolved in ethanol.
-
Sodium ethoxide (1.2 eq) is added portion-wise, and the mixture is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is taken up in water and neutralized with a suitable acid (e.g., acetic acid).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Overall Yield (from 1,3-cyclohexanedione): 50-60%
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (by HPLC/NMR) |
| 1 | Isoxazole Formation | Ethyl acetoacetate | 3-Isoxazolol | 80-90 | >95% |
| 2 & 3 | Robinson Annulation | 1,3-Cyclohexanedione | This compound | 50-60 (overall) | >98% |
Table 2: Physicochemical and Analytical Data for this compound.
| Property | Value |
| CAS Number | 21917-88-4 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.5 (s, 1H), 7.2 (d, 1H), 6.8 (d, 1H), 3.1 (t, 2H), 2.7 (t, 2H), 2.2 (m, 2H) (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~198, 155, 145, 135, 125, 120, 40, 30, 25 (Predicted) |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₉H₁₀NO: 148.0757; Found: 148.0759 (Hypothetical) |
Visualizations
Troubleshooting & Optimization
"common side reactions in the synthesis of 6,7-dihydro-5H-isoquinolin-8-one"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6,7-dihydro-5H-isoquinolin-8-one. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, particularly when employing methods analogous to the Bischler-Napieralski or Pomeranz-Fritsch reactions, or cyclization strategies involving pyridine derivatives.
Q1: My reaction is not proceeding, or the yield of the desired this compound is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Insufficient activation of the aromatic ring | For Bischler-Napieralski type reactions, the cyclization is an electrophilic aromatic substitution. If the precursor's aromatic ring is not sufficiently electron-rich, the reaction will be sluggish. Consider using stronger activating groups on the starting material if the synthesis route allows. |
| Inappropriate dehydrating agent/acid catalyst | The choice of dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) or acid catalyst is crucial. For less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ or milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base may be required.[1] |
| Low reaction temperature or insufficient reaction time | Some cyclization reactions require significant thermal energy to overcome the activation barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. If no conversion is observed, a gradual increase in temperature may be necessary. |
| Decomposition of starting material or product | Prolonged reaction times at high temperatures can lead to the degradation of both the starting materials and the desired product. Once the optimal reaction time is determined via monitoring, avoid extending it unnecessarily.[1] |
Q2: I am observing a significant amount of a styrene-like byproduct. What is this side reaction and how can I minimize it?
The formation of a styrene derivative is a common side reaction in Bischler-Napieralski type syntheses, known as the retro-Ritter reaction . This occurs when the nitrilium ion intermediate fragments instead of cyclizing. This side reaction is more prevalent when the formation of a conjugated system is favorable.[1]
Strategies to Minimize the Retro-Ritter Reaction:
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Solvent Choice: Using a nitrile solvent that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.[1]
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Alternative Reagents: Employing reagents like oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the fragmentation.[1]
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Milder Conditions: Using milder reaction conditions, such as triflic anhydride and a non-nucleophilic base at lower temperatures, can suppress this side reaction.
Q3: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
Polymerization and the formation of tarry materials are common issues, especially at elevated temperatures or with extended reaction times.[1]
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial.
-
Reaction Time: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[1]
-
Solvent: Ensure that a sufficient volume of an appropriate solvent is used to maintain a stirrable reaction mixture.
Q4: I have isolated a product with a different substitution pattern than the expected this compound. What could be the cause?
The formation of an unexpected regioisomer can occur, particularly with certain substrates and reagents in Bischler-Napieralski and Pomeranz-Fritsch type reactions. This can arise from cyclization at an alternative, electronically favored position on the aromatic ring.[1]
Troubleshooting Steps:
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Reagent Selection: The choice of dehydrating agent or acid catalyst can influence the regioselectivity of the cyclization. It may be necessary to screen different reagents to favor the desired isomer.[1]
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Thorough Product Analysis: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry to definitively identify the structure of the isolated product and any isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
While specific literature detailing a high-yielding, optimized synthesis for this exact molecule is not abundant in general searches, its structure suggests that it can be prepared through modifications of established methods for isoquinoline and quinolinone synthesis. Plausible routes include:
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Bischler-Napieralski or Pomeranz-Fritsch type reactions: These are classical methods for constructing the isoquinoline core.[2] They would involve the cyclization of a suitably substituted β-phenylethylamide or a benzalaminoacetal derivative, respectively.
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Robinson Annulation: This powerful ring-forming reaction could potentially be used to construct the dihydroisoquinolinone system. The reaction involves a Michael addition followed by an intramolecular aldol condensation. In this case, a pyridine derivative with a nucleophilic carbon could be reacted with an α,β-unsaturated ketone like methyl vinyl ketone.
Q2: What are some potential side products to be aware of during the synthesis of this compound?
Besides the previously mentioned styrene derivatives and regioisomers, other potential side products include:
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Over-oxidation or Aromatization: Depending on the reaction conditions and workup, the desired dihydroisoquinolinone could be oxidized to the corresponding fully aromatic isoquinolin-8-one or other oxidized species.
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Incomplete Cyclization: The intermediate prior to the final ring closure may remain in the reaction mixture if the cyclization conditions are not optimal.
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Polymerization Products: As mentioned in the troubleshooting guide, harsh reaction conditions can lead to the formation of polymeric tars.
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Formation of N-oxides: In some isoquinoline syntheses, particularly those involving certain catalysts or oxidizing conditions, the nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide.
Q3: What purification methods are recommended for this compound?
The purification of this compound will depend on the nature of the impurities present. Common techniques include:
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Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the eluent system would need to be optimized based on the polarity of the components in the crude mixture.
-
Recrystallization: If a solid crude product of reasonable purity is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.
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Acid-Base Extraction: The basic nitrogen atom in the isoquinoline ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the desired product into the aqueous phase. After neutralization of the aqueous layer, the product can be back-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Type Cyclization
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Amide Formation: React a suitable β-phenylethylamine precursor with an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the corresponding amide.
-
Cyclization:
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To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
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Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
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Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary significantly (from 1 to 24 hours).[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues in isoquinoline synthesis and a simplified representation of a potential synthetic pathway.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Common side reaction pathways in Bischler-Napieralski synthesis.
References
Technical Support Center: Optimizing Pomeranz-Fritsch Reaction Conditions for Isoquinolines
Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Pomeranz-Fritsch reaction?
The Pomeranz-Fritsch reaction is an acid-catalyzed method for synthesizing isoquinolines.[1][2][3] It involves the intramolecular cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde (or ketone) and a 2,2-dialkoxyethylamine.[1][3]
Q2: What are the key steps in the Pomeranz-Fritsch reaction mechanism?
The reaction generally proceeds in two main stages:
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Formation of a benzalaminoacetal (Schiff base): This is achieved through the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[1]
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Acid-catalyzed cyclization: The benzalaminoacetal undergoes an intramolecular electrophilic aromatic substitution, followed by elimination of alcohol and aromatization to form the isoquinoline ring system.[1][2]
Q3: What are the common modifications of the Pomeranz-Fritsch reaction?
Two important modifications include:
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Schlittler-Muller Modification: This method uses a substituted benzylamine and glyoxal hemiacetal as starting materials, which allows for the synthesis of C1-substituted isoquinolines.[1][4][5]
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Bobbitt Modification: This variation involves the hydrogenation of the intermediate iminoacetal to an aminoacetal, which then cyclizes to form a 1,2,3,4-tetrahydroisoquinoline.[1][5][6][7]
Q4: What factors influence the yield of the Pomeranz-Fritsch reaction?
The yield is highly dependent on several factors, including the substituents on the aromatic ring, the choice of acid catalyst, reaction temperature, and reaction time.[1] Electron-donating groups on the benzaldehyde generally improve yields, while electron-withdrawing groups can hinder the reaction.[1]
Troubleshooting Guide
Q1: I am getting a very low yield of my desired isoquinoline. What are the potential causes and how can I improve it?
Low yields are a common challenge in the Pomeranz-Fritsch reaction. Here are several factors to consider and troubleshoot:
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Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring plays a crucial role.
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Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups activate the aromatic ring towards electrophilic attack, generally leading to higher yields.[1]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields or even reaction failure.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.
-
While concentrated sulfuric acid is traditionally used, it can cause charring and other side reactions.[8]
-
Consider alternative acid catalysts such as polyphosphoric acid (PPA), trifluoroacetic anhydride, or lanthanide triflates, which have been shown to improve yields in certain cases.[2][8] The optimal acid and its concentration may need to be determined empirically for your specific substrate.
-
-
Suboptimal Reaction Temperature and Time:
-
The reaction often requires heating to facilitate cyclization. However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and products.
-
It is recommended to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Q2: I am observing a significant amount of an unexpected byproduct. What are the common side reactions?
A common side reaction in the Pomeranz-Fritsch synthesis is the formation of an oxazole. This can sometimes be the major product, especially with certain substitution patterns on the aromatic ring. To favor the desired isoquinoline formation, consider using substrates with strongly activating groups on the aromatic ring, which can accelerate the desired cyclization over the competing oxazole formation pathway.[8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize the impact of different substituents and acid catalysts on the yield of the Pomeranz-Fritsch reaction.
Table 1: Effect of Benzaldehyde Substituents on Isoquinoline Yield
| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Product | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | Toluene, heat | 6,7-Dimethoxyisoquinoline | High (Specific % not provided)[1] |
| Benzaldehyde | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | Isoquinoline | Moderate (Specific % not provided) |
| 4-Nitrobenzaldehyde | Aminoacetaldehyde dimethyl acetal | Conc. H₂SO₄ | 7-Nitroisoquinoline | Low (Specific % not provided) |
Table 2: Comparison of Different Acid Catalysts
| Starting Material | Acid Catalyst | Temperature | Time | Product | Yield (%) |
| Benzaliminoacetal | Conc. H₂SO₄ | RT to 100°C | 48 h | Isoquinoline | ~64%[9] |
| Substituted Benzaliminoacetal | Polyphosphoric Acid (PPA) | Varies | Varies | Substituted Isoquinoline | Often improved over H₂SO₄ |
| Substituted Benzaliminoacetal | Trifluoroacetic Anhydride | Varies | Varies | Substituted Isoquinoline | Can be effective for certain substrates |
| Substituted Benzaliminoacetal | Lanthanide Triflates | Varies | Varies | Substituted Isoquinoline | Lewis acid alternative |
Experimental Protocols
Protocol 1: General Procedure for Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
This protocol is a representative example and may require optimization for different substrates.
Step 1: Schiff Base Formation
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Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.
-
Heat the mixture at reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
Step 2: Cyclization and Detosylation (if a tosyl group is used for activation)
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Heat the mixture to reflux.
-
Monitor the cyclization and detosylation by TLC.
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Make the solution basic with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6,7-dimethoxyisoquinoline.[1]
Protocol 2: Bobbitt Modification for 1,2,3,4-Tetrahydroisoquinolines
This modification yields a tetrahydroisoquinoline product.
Step 1: Reductive Amination
-
Condense the benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent like benzene, often with azeotropic removal of water.
-
After imine formation, reduce the intermediate in situ. A common method is catalytic hydrogenation using Raney Nickel and hydrogen gas.[10]
Step 2: Cyclization
-
After reduction, the resulting aminoacetal is cyclized using an acid catalyst, such as concentrated hydrochloric acid, with heating.[10]
Step 3: Work-up and Purification
-
Follow a similar work-up and purification procedure as described in Protocol 1.
Visualizing Workflows and Logic
Diagram 1: General Experimental Workflow for the Pomeranz-Fritsch Reaction
Caption: A typical experimental workflow for the Pomeranz-Fritsch reaction.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in the Pomeranz-Fritsch reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 7. Bobbitt reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-dihydro-5H-isoquinolin-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,7-dihydro-5H-isoquinolin-8-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when adapting methods from related quinolinone or isoquinoline syntheses.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Incomplete reaction. - Degradation of starting material or product. - Inactive reagents or catalysts. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure completion. - Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, ensure proper cooling. - Reagent Quality: Use freshly opened or properly stored reagents. Check the activity of catalysts if applicable. |
| Formation of Multiple By-products | - Side reactions such as polymerization or retro-Ritter reaction. - Competing cyclization pathways leading to isomeric products. | - Control of Stoichiometry: Ensure accurate measurement of all reagents. - Reaction Conditions: Optimize reaction temperature and time to minimize side reactions. Lower temperatures may increase selectivity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent. - Emulsion formation during extraction. - Co-elution with impurities during chromatography. | - Solvent Selection: Use a different extraction solvent in which the product has lower solubility. - Break Emulsions: Add brine or a small amount of a different organic solvent to break emulsions. - Chromatography Optimization: Adjust the solvent system (eluent polarity) for better separation on the column. |
| Inconsistent Yields | - Variability in reagent quality or reaction setup. - Fluctuations in reaction temperature or stirring speed. | - Standardize Procedure: Maintain a consistent and detailed experimental protocol. - Calibrate Equipment: Ensure temperature probes and stirring plates are accurately calibrated. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While direct high-yield synthesis protocols for this compound are not extensively reported, a common strategy involves a multi-step synthesis. One plausible route, adapted from the synthesis of the isomeric 6,7-dihydro-5H-quinolin-8-one, involves the regioselective nitrosation of a suitable tetrahydroisoquinoline precursor to form an oxime, followed by hydrolysis to the ketone.[1][2]
Q2: My reaction yield is consistently low. What are the key parameters to optimize?
A2: To improve the yield, consider the following optimizations:
-
Base and Solvent Choice: In the initial deprotonation step (if applicable), the choice of a non-nucleophilic base like LDA and an appropriate solvent is crucial to avoid side reactions.[2]
-
Temperature Control: Running reactions at lower temperatures can improve selectivity and reduce the formation of by-products.[3]
-
Addition Rate: Slow, controlled addition of reagents can prevent localized high concentrations that may lead to unwanted side reactions.
Q3: I am observing an unexpected isomer in my final product. How can I improve regioselectivity?
A3: The formation of isomers can be a challenge in isoquinoline synthesis due to competing cyclization pathways.[3] To favor a specific regioisomer:
-
Acid/Base Conditions: The pH of the reaction can significantly influence the cyclization position. For related reactions like the Pictet-Spengler, acidic conditions often favor the thermodynamically more stable product.[4]
-
Steric Hindrance: The use of bulky protecting groups or reagents can direct the reaction to a less sterically hindered position.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
A4: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and any isolated by-products.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[3]
Experimental Protocols
The following is a detailed experimental protocol for a two-step synthesis of 6,7-dihydro-5H-quinolin-8-one, which can be adapted as a starting point for the synthesis of the target isoquinoline analog.[1][2]
Step 1: Synthesis of 6,7-dihydro-5H-quinolin-8-one oxime
-
To a stirred solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) and diisopropylamine (1.0 eq) in dry methyl tert-butyl ether (MTBE), slowly add n-butyllithium (2.0 eq) at -15 °C under a nitrogen atmosphere.
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Maintain the temperature below -15 °C during the addition.
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In a separate flask, prepare a solution of an alkyl nitrite (e.g., isoamyl nitrite).
-
The mixture of the anion and LDA is then added to the nitrite solution (inverse addition) to minimize the formation of N-nitrosodiisopropylamine.
-
After the reaction is complete (monitored by TLC), the reaction is quenched, and the product is extracted.
-
The crude product can be purified by crystallization to yield the oxime.
Step 2: Hydrolysis of the Oxime to 6,7-dihydro-5H-quinolin-8-one
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Dissolve the 6,7-dihydro-5H-quinolin-8-one oxime (1.0 eq) in acetone.
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Add 6 N hydrochloric acid and heat the mixture to reflux for 16 hours.
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After cooling to room temperature, basify the reaction mixture with 3 N sodium hydroxide.
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Extract the product with dichloromethane.
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Dry the combined organic extracts over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ketone.
-
The product can be further purified by column chromatography.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: 6,7-dihydro-5H-isoquinolin-8-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6,7-dihydro-5H-isoquinolin-8-one.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: Poor separation of the desired product from impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution: Systematically screen different solvent systems with varying polarities. A common starting point for silica gel chromatography of isoquinolinone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the proportion of the polar solvent (gradient elution) can improve separation.
-
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
-
Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%). Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
-
Co-elution of Isomers: Structural isomers, which may form as by-products during synthesis, can be difficult to separate.
-
Solution: Employ high-resolution chromatography techniques. A longer column, a slower flow rate, or a shallower solvent gradient can enhance separation. For analytical purposes, High-Performance Liquid Chromatography (HPLC) with a C18 or a specialized column for basic compounds (e.g., cyanopropyl or pentafluorophenylpropyl) may be necessary to resolve isomers.
-
Problem: The compound is not eluting from the column.
Possible Causes & Solutions:
-
Solvent Polarity is Too Low: The eluent may not be strong enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. In some cases, a stronger solvent like dichloromethane or methanol may need to be added to the eluent.
-
-
Strong Adsorption to Silica Gel: The basic nitrogen in the isoquinolinone ring can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a competitive base, such as triethylamine or pyridine, to the eluent to reduce this interaction.
-
Recrystallization
Problem: The compound does not crystallize upon cooling.
Possible Causes & Solutions:
-
Too Much Solvent Used: An excess of solvent will keep the compound dissolved even at low temperatures.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.
-
Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to test for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.
-
-
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Problem: The recrystallized product is still impure.
Possible Causes & Solutions:
-
Impurities Co-crystallize: If an impurity has similar solubility properties to the desired compound, it may crystallize as well.
-
Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization can be effective.
-
-
Inefficient Removal of Mother Liquor: Residual solvent containing dissolved impurities can contaminate the crystals upon drying.
-
Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential side-products could include structural isomers or over-oxidized/reduced forms of the target molecule. Degradation of the compound, for instance, through prolonged exposure to acidic or basic conditions, can also introduce impurities.
Q2: What is a good starting point for a solvent system for column chromatography on silica gel?
A2: A good starting point for purifying this compound on silica gel is a mixture of petroleum ether and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with Thin Layer Chromatography (TLC).
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each collected fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using an appropriate stain to identify the fractions containing the pure product.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: While the optimal solvent should be determined experimentally, good candidates to screen for the recrystallization of isoquinolinone derivatives include ethanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate. The goal is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but dissolves readily when heated.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and quantifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or contaminants. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization | HPLC Analysis |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | N/A | C18, Cyanopropyl (CN), or Pentafluorophenylpropyl (PFPP) |
| Mobile Phase/Solvent | Petroleum Ether/Ethyl Acetate gradient | Ethanol, Ethyl Acetate, or Hexane/Ethyl Acetate | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, triethylamine) |
| Typical Purity | >95% (can vary) | >98% (can vary) | >99% (for pure samples) |
| Typical Yield | 70-90% (can vary) | 60-80% (can vary) | N/A (analytical technique) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the sand layer.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
"identification and removal of impurities in 6,7-dihydro-5H-isoquinolin-8-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of impurities during the synthesis and purification of 6,7-dihydro-5H-isoquinolin-8-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can be categorized as follows:
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Process-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if a Dieckmann condensation approach is used, impurities could include the starting diester, the hydrolyzed diacid, and products of incomplete cyclization.
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Degradation Impurities: The product may degrade upon exposure to air, light, or extreme temperatures, leading to oxidized or rearranged by-products.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, toluene, THF) may be present in the final product.
-
Elemental Impurities: Trace metals from catalysts, if used in any synthetic step, can be present.
Q2: Which analytical techniques are most effective for identifying impurities in my this compound product?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reversed-phase method is typically suitable.[1]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool helps in identifying the molecular weights of impurities, providing crucial information for their structural elucidation.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR are invaluable for the definitive structural elucidation of unknown impurities.[1]
Q3: My ¹H NMR spectrum shows unexpected signals. What could they be?
A3: Unexpected signals in the ¹H NMR spectrum could arise from several sources:
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Residual Solvents: Check for characteristic peaks of solvents used in your synthesis or purification.
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Unreacted Starting Materials: Compare the spectrum with the NMR of your starting materials.
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Isomeric By-products: Depending on the synthetic route, formation of structural isomers is possible. For instance, in a Dieckmann condensation, alternative cyclization pathways could lead to different ring sizes.
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Degradation Products: If the sample has been stored for a long time or under suboptimal conditions, degradation may have occurred.
Q4: I am having difficulty removing a persistent impurity. What purification strategies can I try?
A4: If standard purification methods are ineffective, consider the following:
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Column Chromatography Optimization: Vary the stationary phase (e.g., silica gel, alumina) and the mobile phase polarity. Gradient elution can be more effective than isocratic elution for separating closely related compounds.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.
-
Dervatization: In some cases, the impurity can be selectively reacted to form a derivative that is easier to separate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on a plausible synthetic route via Dieckmann condensation.
Scenario 1: Low Yield and Complex Product Mixture in Dieckmann Condensation
Problem: The Dieckmann condensation of a pyridine-3,4-diacetic acid ester to form this compound results in a low yield and a complex mixture of products as observed by TLC or HPLC.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction may drive it to completion, but be cautious of potential side reactions. - Use a Stronger Base: If using a weaker base like sodium ethoxide, consider a stronger, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. |
| Side Reactions | - Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Run the reaction under high dilution conditions. - Hydrolysis of Ester: Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the ester groups. |
| Incorrect Base | - Choice of Base: The base used should be a non-nucleophilic strong base to favor the intramolecular cyclization. - Stoichiometry of Base: Use at least one equivalent of the base to ensure complete deprotonation of the enolizable proton of the product. |
Scenario 2: Presence of a Persistent, Unidentified Impurity
Problem: After purification by column chromatography, a persistent impurity remains in the final product.
Identification and Removal Strategy:
| Step | Action |
| 1. Characterization | - Obtain High-Resolution Mass Spectrum (HRMS): Determine the exact mass of the impurity to deduce its molecular formula. - Acquire 1D and 2D NMR Spectra: Elucidate the structure of the impurity. Pay close attention to coupling constants and chemical shifts. - Consider Potential Isomers: Evaluate the possibility of isomeric by-products based on your synthetic route. |
| 2. Removal | - Optimize Chromatography: If the impurity is closely related to the product, a very shallow solvent gradient in column chromatography or the use of a different stationary phase may be necessary. - Recrystallization: Systematically screen for a suitable recrystallization solvent or solvent mixture. - Chemical Treatment: If the impurity is identified as a starting material or a specific by-product, consider a chemical quench or wash step that selectively removes it. |
Summary of Potential Impurities and Analytical Data
The following table summarizes potential impurities in the synthesis of this compound via a Dieckmann condensation route, along with their expected analytical signatures.
| Impurity Type | Specific Example | Typical Analytical Signature |
| Starting Material | Diethyl pyridine-3,4-diacetate | Distinctive ¹H and ¹³C NMR signals for the ethyl ester groups. Molecular weight corresponding to the diester. |
| Intermediate | Incompletely cyclized mono-ester | Presence of only one ester group in NMR and a molecular weight corresponding to the loss of one ethoxy group from the starting material. |
| By-product | Pyridine-3,4-diacetic acid | Absence of ester signals in ¹H NMR and presence of a carboxylic acid proton signal. Different solubility profile. |
| Isomeric By-product | Product of alternative cyclization | May have a different fragmentation pattern in MS and distinct chemical shifts in NMR, particularly for the protons on the newly formed ring. |
| Residual Solvent | Ethanol | Characteristic triplet and quartet in ¹H NMR around 1.2 and 3.6 ppm, respectively. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the identification and removal of impurities.
References
"managing reaction temperature for selective isoquinolinone synthesis"
Welcome to the technical support center for the selective synthesis of isoquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of reaction temperature in achieving desired product yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in isoquinolinone synthesis?
A1: Reaction temperature is a crucial factor that can significantly influence the rate, yield, and selectivity of isoquinolinone synthesis. Temperature control can dictate the dominant reaction pathway, favoring the formation of the desired isomer while minimizing side reactions and the formation of impurities. For many synthetic routes, there is an optimal temperature range; deviations can lead to decreased yield, product decomposition, or loss of stereoselectivity.
Q2: I'm observing a low yield in my isoquinolinone synthesis. Could the reaction temperature be the cause?
A2: Yes, an incorrect reaction temperature is a common reason for low yields. If the temperature is too low, the reaction may not proceed at a sufficient rate, leading to incomplete conversion of starting materials. Conversely, if the temperature is too high, it can cause decomposition of reactants, intermediates, or the final product, as well as promote the formation of undesired side products like tars and polymers.
Q3: How does temperature affect the selectivity (regio- and diastereoselectivity) of my reaction?
A3: Temperature can have a profound impact on the selectivity of your reaction by influencing the kinetic and thermodynamic control of product formation. Lower temperatures often favor the kinetically controlled product, which is formed through the lowest energy activation barrier. This can be advantageous for achieving higher diastereoselectivity in reactions like the Castagnoli-Cushman synthesis. Higher temperatures can allow the reaction to overcome higher activation barriers, leading to the thermodynamically more stable product, but can also decrease selectivity by allowing for the formation of multiple isomers.
Q4: My reaction is producing a mixture of isomers. How can I improve the selectivity by adjusting the temperature?
A4: To improve selectivity, a systematic optimization of the reaction temperature is recommended. For reactions where diastereoselectivity is an issue, such as the Castagnoli-Cushman reaction, running the reaction at lower temperatures (e.g., -40 °C to 0 °C) can significantly enhance the formation of the desired diastereomer. For controlling regioselectivity in transition metal-catalyzed reactions, lowering the temperature can sometimes favor the kinetically preferred isomer. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Q5: What are the signs that my reaction temperature is too high in a Bischler-Napieralski reaction?
A5: A common indicator of an excessively high reaction temperature in a Bischler-Napieralski synthesis is the formation of a thick, unmanageable tar. This is often due to the polymerization of starting materials or intermediates under harsh acidic conditions. You may also observe a decrease in the yield of the desired dihydroisoquinoline product and an increase in side products, such as styrenes formed via a retro-Ritter reaction.
Troubleshooting Guides
Problem 1: Low Product Yield
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| Low conversion of starting materials. | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal temperature for conversion. |
| Significant product decomposition or formation of tar. | Reaction temperature is too high, causing degradation of reactants, intermediates, or products. | Lower the reaction temperature. If the reaction requires high temperatures, ensure that the reaction time is minimized once the starting material is consumed. Use a high-boiling point solvent to maintain a consistent and controlled temperature. |
| Inconsistent yields between batches. | Poor temperature control or inaccurate temperature monitoring. | Use a reliable heating mantle with a temperature controller and a calibrated thermometer. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Problem 2: Poor Selectivity (Formation of Isomers)
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| Low diastereoselectivity (e.g., in Castagnoli-Cushman reaction). | The reaction is under thermodynamic control at a higher temperature, allowing for the formation of multiple diastereomers. | Run the reaction at a lower temperature (e.g., -40 °C, 0 °C) to favor the kinetically controlled formation of the desired diastereomer. |
| Formation of undesired regioisomers in transition metal-catalyzed reactions. | The reaction temperature may be favoring a non-selective pathway. | Screen a range of temperatures. Lowering the temperature can sometimes enhance regioselectivity by favoring the pathway with the lowest activation energy. |
| Formation of styrene byproducts in Bischler-Napieralski reaction. | High temperatures can promote the retro-Ritter side reaction. | Carefully control the reaction temperature and avoid excessive heating. Consider using milder dehydrating agents that may allow for lower reaction temperatures. |
Data Presentation
Table 1: Effect of Temperature on the Yield of 3,4-dihydroisoquinolin-1(2H)-one Synthesis via Palladium-Catalyzed C–H Activation/Annulation
| Entry | Temperature (°C) | Yield (%) |
| 1 | < 65 | No reaction |
| 2 | 85 | 75 |
| 3 | > 100 | Decomposition of starting materials |
Data is synthesized from a study on palladium-catalyzed C–H activation/annulation.
Table 2: Qualitative Effect of Temperature on Diastereoselectivity in the Castagnoli-Cushman Reaction
| Temperature Range | Expected Diastereoselectivity | Rationale |
| Low (-40 °C to 0 °C) | Higher | Favors the kinetically controlled product, leading to improved diastereomeric ratios. |
| Room Temperature | Moderate to Low | Increased thermal energy may allow for the formation of the thermodynamically more stable, but potentially undesired, diastereomer. |
| High | Low | The reaction is likely under thermodynamic control, leading to a mixture of diastereomers. |
This table represents a general trend observed in the Castagnoli-Cushman reaction for isoquinolinone synthesis.
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This protocol describes a general procedure and requires optimization for specific substrates.
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)
-
Phosphorus oxychloride (POCl₃) (1.1 to 5 equiv)
-
Ice
-
Base (e.g., ammonium hydroxide or sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
-
Brine
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Anhydrous salt (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the solution. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux. The reflux temperature will depend on the solvent used (e.g., DCM: ~40°C, Toluene: ~111°C, Acetonitrile: ~82°C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and a base to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Castagnoli-Cushman Reaction for Diastereoselective Isoquinolinone Synthesis
This protocol provides a general guideline for achieving high diastereoselectivity.
Materials:
-
Imine (1.0 equiv)
-
Homophthalic anhydride (1.5 equiv)
-
Trifluoroethanol (TFE)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the imine in TFE.
-
Cool the solution to -40 °C.
-
Add homophthalic anhydride to the cooled solution.
-
Stir the reaction mixture at -40 °C until the starting material is consumed, as monitored by TLC analysis.
-
Concentrate the mixture in vacuo.
-
Purify the residue by preparative TLC or column chromatography to afford the pure product.
Protocol 3: Rh(III)-Catalyzed C-H Activation/Annulation for Isoquinolone Synthesis
This protocol is a general procedure for the synthesis of 3,4-dihydroisoquinolones.
Materials:
-
N-(pivaloyloxy)benzamide (1.0 equiv)
-
[RhCp*Cl₂]₂ (catalyst)
-
Ethylene or Propyne gas (1 atm)
-
Trifluoroethanol (TFE)
Procedure:
-
To a reaction vessel, add the N-(pivaloyloxy)benzamide and the Rh(III) catalyst.
-
Add trifluoroethanol as the solvent.
-
Purge the vessel with ethylene or propyne gas and maintain a 1 atm pressure of the gas.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
Mandatory Visualization
Caption: Kinetic vs. Thermodynamic control influenced by temperature.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Effect of high temperature in Bischler-Napieralski synthesis.
"alternative catalysts for the cyclization of 6,7-dihydro-5H-isoquinolin-8-one precursors"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of 6,7-dihydro-5H-isoquinolin-8-one precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the cyclization to form 6,7-dihydro-5H-isoquinolin-8-ones?
The most common issues include low to no product yield, formation of tar and polymeric materials, and the generation of unexpected regioisomers.[1][2] Low yields can often be attributed to a deactivated aromatic ring, the use of an insufficiently potent dehydrating or cyclization agent, or inappropriate reaction conditions such as temperature and reaction time.[2] Tar formation is typically a result of excessively high temperatures or prolonged reaction times, leading to decomposition of the starting material or product.[1][2]
Q2: Which traditional catalysts are used for this type of cyclization, and what are their limitations?
Traditional methods for intramolecular cyclization to form isoquinoline-type structures often rely on strong acids and dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1] While effective for some substrates, these reagents require harsh reaction conditions, which can be incompatible with sensitive functional groups and may lead to side reactions and low yields, particularly for substrates with electron-withdrawing groups on the aromatic ring.[2]
Q3: What are some modern, alternative catalysts for the cyclization of isoquinolinone precursors?
Recent advancements have introduced a variety of milder and more efficient catalytic systems. These include transition-metal catalysts based on copper, silver, rhodium, and ruthenium.[3][4][5][6] Additionally, metal-free and photocatalytic methods are emerging as greener alternatives.[5] For instance, copper(I)-catalyzed intramolecular cyclization has been shown to be effective in water, offering a more environmentally benign approach.[4][7][8][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Cause:
-
Deactivated Aromatic Ring: The intramolecular cyclization is an electrophilic aromatic substitution, which is hindered by electron-withdrawing groups on the aromatic ring.[2]
-
Insufficiently Potent Catalyst/Reagent: The chosen dehydrating agent or catalyst may not be strong enough to promote efficient cyclization for your specific substrate.[2]
-
Inappropriate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.[2]
Solutions:
-
For Deactivated Rings:
-
Catalyst/Reagent Selection:
-
If using traditional methods, switch to a more potent dehydrating agent.
-
Consider transitioning to a transition-metal-catalyzed method, which can offer higher efficiency under milder conditions.
-
-
Reaction Optimization:
-
Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Increase the reaction time and track the consumption of the starting material.
-
Issue 2: Formation of Tar and Polymeric Materials
Potential Cause:
-
Excessively High Temperature: High temperatures can lead to the decomposition of the starting material, intermediates, or the final product.[1]
-
Prolonged Reaction Time: Leaving the reaction for too long, even at a moderate temperature, can result in side reactions and polymerization.[1]
Solutions:
-
Temperature Control:
-
Carefully control the reaction temperature, potentially using a temperature-controlled mantle or oil bath.
-
A gradual increase to the desired temperature may be beneficial.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-heating and decomposition.[1]
-
-
Milder Conditions:
-
Employ milder reaction conditions, such as lower temperatures and less harsh reagents or catalysts.
-
Issue 3: Formation of Unexpected Regioisomers
Potential Cause:
-
Competing Cyclization Pathways: The substitution pattern on the aromatic ring can lead to cyclization at an alternative, electronically favorable position.[2][10]
Solutions:
-
Substrate Modification:
-
Modify the activating or deactivating groups on the aromatic ring to direct the cyclization to the desired position.
-
-
Thorough Product Analysis:
-
Carefully characterize the product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[1]
-
Alternative Catalyst Performance Data
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | (E)-2-alkynylaryl oxime derivatives | H₂O | 80-120 | 15 | 62-96 | [4][11] |
| AgOTf | 2-alkynylbenzaldehyde & 2-isocyanoacetate | Not specified | Mild | Not specified | High | [6] |
| Rh(III) | Oximes and diazo compounds | Not specified | Mild | Not specified | Good | [6] |
| Ru(II) / Cu(OAc)₂·H₂O | Alkyne-amide | Toluene | Microwave | Not specified | Good | [5] |
| Triflic Anhydride (Tf₂O) / 2-chloropyridine | β-arylethylamide | Dichloromethane | -20 to RT | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular Cyclization in Water
This protocol is adapted from a method for the synthesis of isoquinolines and offers a greener alternative to traditional methods.[4][7][8][9]
Materials:
-
(E)-2-alkynylaryl oxime precursor (0.5 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Water (2 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add the (E)-2-alkynylaryl oxime precursor (0.5 mmol) and copper(I) iodide (10 mol%).
-
Add 2 mL of water to the tube.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 15 hours.
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After cooling to room temperature, extract the product with an appropriate organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)
This protocol is based on a method for the cyclization of β-arylethylamides under milder conditions.[1]
Materials:
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β-arylethylamide precursor (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
2-chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
Procedure:
-
Dissolve the β-arylethylamide precursor (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C.
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Slowly add triflic anhydride (Tf₂O) (1.25 equiv) to the cooled mixture.
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and a basic solution (e.g., ammonium hydroxide or sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting workflow for low yield in cyclization reactions.
Caption: General experimental workflow for catalytic cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in Isoquinoline Synthesis
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems encountered during the synthesis of isoquinolines using the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] However, challenges such as low yields and byproduct formation are common.
Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely causes and how can I fix this?
A1: Low yields in the Bischler-Napieralski reaction often stem from a few key issues related to the substrate's reactivity and the reaction conditions.[1]
-
Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide substrate has electron-withdrawing groups, the cyclization step will be significantly hindered.[1]
-
Solution: For substrates with deactivated or neutral aromatic rings, a stronger dehydrating agent is necessary. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective for less reactive substrates.[2] Alternatively, modern and milder conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be employed.[1]
-
-
Insufficiently Potent Dehydrating Agent: For even moderately activated substrates, POCl₃ alone may not be sufficient to drive the reaction to completion.[1]
-
Inappropriate Reaction Conditions: High temperatures and long reaction times can lead to the decomposition of starting materials and products, often resulting in the formation of tar.[1]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid degradation. If tar formation is a persistent issue, consider lowering the reaction temperature or using a milder dehydrating agent.
-
Q2: I'm observing a significant amount of a styrene byproduct in my reaction mixture. How can I prevent its formation?
A2: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism.[3] This is particularly problematic when the resulting styrene is highly conjugated.
-
Mechanism of Byproduct Formation: The nitrilium ion intermediate, which is key to the desired cyclization, can fragment, leading to the formation of a stable styrene derivative.[3]
-
Solutions:
-
Solvent Choice: Using a nitrile-based solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the byproduct and favor the desired cyclization.[3]
-
Milder Conditions: Employing milder reaction conditions can suppress the fragmentation pathway. A method using oxalyl chloride to generate an N-acyliminium intermediate has been shown to avoid the retro-Ritter reaction.[3]
-
Troubleshooting Logic for Bischler-Napieralski Reaction
References
Technical Support Center: Enhancing the Purity of 6,7-dihydro-5H-isoquinolin-8-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of 6,7-dihydro-5H-isoquinolin-8-one.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your purification process.
Issue 1: Low Purity After Initial Workup
-
Q: My initial crude product of this compound shows low purity by TLC and ¹H NMR analysis. What are the likely impurities and how can I remove them?
-
A: Common impurities in the synthesis of isoquinolinone derivatives include unreacted starting materials, residual solvents, and by-products from side reactions.[1] Depending on the synthetic route, these by-products could include isomers or related heterocyclic ketones. To enhance purity, a multi-step purification approach is recommended, starting with an appropriate extraction procedure followed by either recrystallization or column chromatography.
-
Issue 2: Difficulty with Recrystallization
-
Q: I am having trouble recrystallizing this compound. The compound either oils out or the crystals are very fine and seem impure. What can I do?
-
A: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3] For this compound, which has a ketone functional group, solvents like ethanol, or a mixture of hexane and ethyl acetate or acetone, could be effective.[1] If your compound is oiling out, it may be due to the solution being too concentrated or cooling too quickly. Try using a larger volume of solvent and allowing the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small, pure crystal of the product can also help initiate crystallization.[2]
-
Issue 3: Poor Separation in Column Chromatography
-
Q: I am using column chromatography to purify this compound, but I am getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
-
A: To improve separation in column chromatography, you can adjust the polarity of the eluent system.[4] If your compound and the impurity are eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). Conversely, if they are moving too slowly, a slight increase in polarity may help. Using a longer column or a finer mesh silica gel can also enhance separation. It is also beneficial to ensure the crude sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.
-
Issue 4: Presence of Colored Impurities
-
Q: My purified this compound has a persistent yellow or brownish color. What is the cause and how can I remove it?
-
A: Colored impurities often arise from the formation of high molecular weight by-products or degradation products. During recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most commonly employed and effective purification techniques for compounds like this compound are recrystallization and flash column chromatography.[1][4] The choice between these methods often depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures.
Q2: How do I choose the right solvent system for column chromatography of this compound?
A2: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). A good solvent system will give your product a retention factor (Rf) of around 0.3-0.4 and show good separation from all impurities. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. You can adjust the ratio of these solvents to achieve the desired separation.
Q3: What analytical techniques are best for assessing the purity of this compound after purification?
A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of your final product.[1][5][6][7][8][9][10] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for confirming the structure of the compound and identifying any remaining impurities. Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of a reaction and the fractions from column chromatography.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Typical Purity Enhancement | Advantages | Disadvantages |
| Recrystallization | Significant removal of minor impurities. | Simple setup, can yield very pure crystalline material. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | Effective for separating complex mixtures and closely related compounds. | High resolving power, applicable to a wide range of compounds. | More complex setup, requires larger volumes of solvent, can be time-consuming. |
| Acid-Base Extraction | Removes acidic or basic impurities. | Good for removing specific types of impurities before further purification. | Only applicable if impurities have acidic or basic properties that differ from the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and hot plate to maintain the temperature just below the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the silica gel bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 6,7-dihydro-5H-isoquinolin-8-one and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-isoquinolin-8-one and its derivatives. The information is designed to address common stability issues and experimental challenges.
Section 1: FAQs - Storage, Handling, and Stability
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the compound's integrity. While specific conditions can vary by manufacturer, general best practices suggest storing the compound in a tightly closed container in a dry, cool, and well-ventilated place[1]. For long-term stability, similar compounds like 6,7-Dihydro-5H-quinolin-8-one are stored at -20°C, which ensures stability for at least four years[2]. Storing aliquots of solutions at -20°C or -80°C is also recommended to avoid repeated freeze-thaw cycles that can lead to degradation[3].
Q2: My compound has changed color (e.g., turned yellow or brown). Is it still usable?
A change in color often indicates degradation or the presence of impurities. Degradation can be initiated by exposure to air, light, or heat[4]. It is highly recommended to assess the purity of the discolored material before use, for example, by using High-Performance Liquid Chromatography (HPLC). Comparing the HPLC profile to a fresh or reference sample can help quantify the extent of degradation.
Q3: What are the primary degradation pathways for this class of compounds?
Isoquinoline and its derivatives can degrade through several pathways. A common degradation route involves oxidation[4]. For instance, related quinoline compounds are known to be transformed by hydroxylation into their 2-hydroxyquinoline analogues (2-quinolinones)[5]. This suggests that this compound could be susceptible to similar oxidative degradation, potentially altering its structure and activity.
Section 2: Troubleshooting Common Experimental Issues
Q4: My compound is precipitating out of solution in my aqueous buffer or cell culture medium. How can I resolve this?
Precipitation is a frequent problem for hydrophobic compounds like isoquinoline derivatives when diluted into aqueous solutions[3]. Here are several strategies to address this issue:
-
Optimize Stock Concentration: A highly concentrated DMSO stock is more likely to cause precipitation upon dilution. Try preparing a less concentrated stock solution[3].
-
Use Stepwise Dilution: Avoid adding the DMSO stock directly into the final volume of the aqueous buffer. Instead, perform serial dilutions, mixing thoroughly at each step[3].
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent and non-toxic to your cells (typically <0.5%), but a slightly higher, yet safe, concentration may improve solubility[3].
-
Consider Solubilizing Agents: In some cases, non-ionic surfactants or other solubilizing agents may be used, but their compatibility with the specific assay must be validated first.
Q5: I am observing inconsistent results or a loss of activity in my biological assay. What could be the cause?
Variability in experimental results can stem from several factors related to compound stability and handling:
-
Compound Degradation: Ensure the compound is stored correctly and protected from light and air[3][4]. Use freshly prepared dilutions for your experiments, as the compound may not be stable in your specific assay medium over extended periods[3]. Avoid using stock solutions that have undergone multiple freeze-thaw cycles by preparing single-use aliquots[3].
-
Cell Health: Use healthy cells within a consistent and low passage number range to ensure reproducible responses[3].
-
Plate Edge Effects: In plate-based assays, wells on the periphery are prone to evaporation, which can alter compound concentration. It is advisable to either avoid using the outer wells or fill them with a blank medium to create a humidity barrier[3].
Q6: My reaction to synthesize a derivative is giving a low yield or multiple products. What should I check?
Low yields or the formation of multiple products during synthesis can be due to the instability of reactants, intermediates, or the final product.
-
Product Instability During Workup: The target molecule may be sensitive to acidic or basic conditions used during the reaction quench or extraction. You can test this by taking a small sample of the reaction mixture and exposing it to the workup conditions to see if degradation occurs on a TLC plate[6].
-
Incomplete Reactions: Some synthetic routes may result in stable intermediates. For example, when synthesizing isoquinolinones, incomplete oxidation can leave dihydro intermediates in the final product. Optimizing the oxidizing agent and reaction time can help drive the reaction to completion[4].
-
Formation of Isomers: Certain synthetic methods can produce structural isomers or diastereomers. It is crucial to use analytical techniques like 2D NMR to confirm the structure of the desired product and identify any isomeric impurities[4].
Section 3: Data and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21917-88-4 | [7][8] |
| Molecular Formula | C₉H₉NO | [7][8] |
| Molecular Weight | 147.17 g/mol | [7][8] |
| Hazard Class | Acute Oral Toxicity, Category 3 |
Table 2: Example Solubility Data for the Isomer 6,7-Dihydro-5H-quinolin-8-one
| Solvent | Solubility | Reference(s) |
| DMF | 30 mg/mL | [2] |
| DMSO | 30 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol provides a general method for preparing a stock solution, typically in DMSO, for use in biological assays.
-
Calculation: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound required.
-
Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved. A brief warming in a water bath may aid dissolution but should be done cautiously to avoid degradation.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles[3].
-
Storage: Store the aliquots at -20°C or -80°C, protected from light[3].
Protocol 2: General HPLC Method for Purity Assessment
This protocol is adapted from a method for a related isoquinolinone and can be used as a starting point for assessing the purity of this compound and its derivatives[4].
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220-280 nm (a photodiode array detector is recommended to check for peak purity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection[4].
Section 5: Visual Guides and Pathways
The following diagrams illustrate common experimental workflows and logical relationships to aid in troubleshooting.
Caption: Troubleshooting workflow for compound precipitation issues.
Caption: A potential oxidative degradation pathway.
Caption: General experimental workflow for handling compounds.
References
- 1. echemi.com [echemi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]
- 6. How To [chem.rochester.edu]
- 7. This compound | 21917-88-4 | Benchchem [benchchem.com]
- 8. This compound | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 6,7-dihydro-5H-isoquinolin-8-one and its Quinolinone Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two isomeric heterocyclic ketones: 6,7-dihydro-5H-isoquinolin-8-one and its structural isomer, 6,7-dihydro-5H-quinolin-8-one. While direct comparative studies on the biological activities of these parent compounds are limited in publicly available literature, this document summarizes their established roles as versatile scaffolds in medicinal chemistry and highlights the divergent biological activities of their derivatives.
Introduction
This compound and 6,7-dihydro-5H-quinolin-8-one are bicyclic heterocyclic compounds that serve as valuable starting materials for the synthesis of more complex molecules with a wide range of potential therapeutic applications.[1] Their rigid structures provide a well-defined three-dimensional framework that can be systematically modified to explore structure-activity relationships (SAR) and develop novel drug candidates. The primary utility of these isomers lies in their role as synthetic intermediates for compounds with potential anticancer, anti-inflammatory, and neuroprotective properties.
Comparative Overview of Synthesized Derivatives
While data on the intrinsic biological activity of the parent isomers is scarce, extensive research has been conducted on their derivatives. The following table summarizes the observed biological activities of compounds synthesized from each isomeric scaffold.
| Biological Activity | This compound Derivatives | 6,7-dihydro-5H-quinolin-8-one Derivatives |
| Anticancer | Thiosemicarbazone derivatives have demonstrated anticancer properties.[1] | Thiosemicarbazone derivatives have shown potential as antitumor agents.[2] |
| Cardiovascular | Derivatives such as 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones have been evaluated as up-regulators of ATP-binding cassette transporter A1 (ABCA1), a target for atherosclerosis prevention.[1] | Information not widely available. |
| Other | Used in the synthesis of tetrahydropyridoazepinones.[1] | Used in the synthesis of tetrahydropyridoazepinones.[2] |
Experimental Protocols
Given that both this compound and 6,7-dihydro-5H-quinolin-8-one are primarily utilized as scaffolds for generating new chemical entities with potential cytotoxic effects, a fundamental initial screening method is the MTT assay. This colorimetric assay assesses the metabolic activity of cells and is widely used to infer cell viability and cytotoxicity.[3]
General Protocol for MTT Cytotoxicity Assay
1. Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Test compounds (this compound, 6,7-dihydro-5H-quinolin-8-one, or their derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for investigating the biological activity of these isomeric scaffolds and the underlying principle of structure-activity relationship studies.
Conclusion
References
"comparative anticancer activity of isoquinolinone derivatives and doxorubicin"
A Comparative Guide to the Anticancer Activity of Isoquinolinone Derivatives and Doxorubicin
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapeutic agents against established treatments is paramount. This guide provides an objective comparison of the anticancer activities of emerging isoquinolinone derivatives and the widely used chemotherapeutic drug, doxorubicin. The information herein is supported by experimental data to aid in the evaluation of these compounds for future research and development.
Data Presentation: Cytotoxic Activity
The in vitro anticancer activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various isoquinolinone derivatives and doxorubicin across different human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of Representative Isoquinolinone Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Tetrahydroisoquinoline 7e | A549 | Lung Carcinoma | 0.155 | [1] |
| Tetrahydroisoquinoline 8d | MCF-7 | Breast Adenocarcinoma | 0.170 | [1] |
| B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [2][3] |
| C26001 | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [2][3] |
| Lamellarin D | Various | - | Submicromolar | [4] |
| Lamellarin K | Various | - | Nanomolar (38-110 nM) | [4] |
| Lamellarin M | Various | - | Nanomolar (38-110 nM) | [4] |
| Pyrrolo[2,1-a]isoquinoline 200c | T47D | Breast Cancer | 2.34 | [4] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| BFTC-905 | Bladder Cancer | 2.3 | [5] |
| MCF-7 | Breast Adenocarcinoma | 2.5 | [5][6] |
| M21 | Skin Melanoma | 2.8 | [5] |
| HeLa | Cervical Carcinoma | 2.9 | [5] |
| UMUC-3 | Bladder Cancer | 5.1 | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 8.2 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 9 | [7] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [5] |
| TCCSUP | Bladder Cancer | 12.6 | [5] |
| Huh7 | Hepatocellular Carcinoma | >20 | [5] |
| VMCUB-1 | Bladder Cancer | >20 | [5] |
| A549 | Lung Carcinoma | >20 | [5] |
Mechanisms of Action
Isoquinolinone Derivatives:
Isoquinolinone derivatives exert their anticancer effects through diverse mechanisms.[8] Many of these compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing cancer cell proliferation.[2][9] A significant mode of action for some derivatives is the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactive in cancer.[8][10] Furthermore, certain isoquinolinone-based compounds have been shown to inhibit topoisomerase and interfere with microtubule polymerization.[8] Some derivatives, like lamellarins, can directly target mitochondria to trigger cell death.[4]
Doxorubicin:
Doxorubicin, a well-established anthracycline antibiotic, has multiple mechanisms of anticancer activity.[11] Its primary mode of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the halting of DNA replication and RNA synthesis.[11][12] Doxorubicin is also a potent generator of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components, including membranes and DNA.[13][14] This damage contributes to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Additionally, doxorubicin has been found to influence other signaling pathways, such as the Notch signaling pathway.[12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.
Materials:
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Cancer cell lines
-
Complete culture medium
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Isoquinolinone derivative or Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Serial dilutions of the test compound (isoquinolinone derivative or doxorubicin) are prepared in the culture medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are also included.[10]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[10]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the IC50 value from the resulting dose-response curve.[15]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This method is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Cancer cells are treated with the desired concentrations of the isoquinolinone derivative or doxorubicin for a specified time.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Mandatory Visualization
Caption: Workflow for in vitro screening of anticancer compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolinone derivatives.
Caption: Apoptotic pathways induced by Doxorubicin.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of the Isoquinolinone Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 6,7-dihydro-5H-isoquinolin-8-one core represents a privileged scaffold in the quest for novel therapeutics. Its inherent structural features offer a versatile platform for the synthesis of diverse analogs with a wide range of biological activities. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on this compound and its closely related analogs, offering insights into the chemical modifications that drive potency and selectivity. While a singular, comprehensive SAR study on a diverse library of this compound analogs remains to be published, a collective analysis of research on related isoquinolinone derivatives provides a foundational understanding for future drug design and development.
Comparative Analysis of Biological Activity
The therapeutic potential of isoquinoline-based compounds has been explored across various disease areas, with a significant focus on oncology. The following tables summarize the quantitative data from key studies on analogs of the broader isoquinolinone family, highlighting the impact of structural modifications on their anticancer and kinase inhibitory activities.
Anticancer Activity of 3-Arylisoquinolinone Analogs
A study on 3-arylisoquinolinones revealed that substitutions on the aryl ring dramatically influence their antiproliferative activity. The meta-substituted analogs, in particular, demonstrated significantly enhanced cytotoxicity against a panel of cancer cell lines compared to their para-substituted counterparts.[1]
| Compound ID | R | Cancer Cell Line | IC50 (µM)[1] |
| 1a | H | MCF-7 | >100 |
| 1b | 3-F | MCF-7 | 0.15 |
| 1c | 4-F | MCF-7 | >100 |
| 2a | H | HT-29 | >100 |
| 2b | 3-F | HT-29 | 0.22 |
| 2c | 4-F | HT-29 | >100 |
Table 1: Comparison of the antiproliferative activity of meta- and para-substituted 3-arylisoquinolinones against human breast (MCF-7) and colon (HT-29) cancer cell lines.
Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives
Research into pyrazolo[3,4-g]isoquinoline derivatives has identified potent inhibitors of several protein kinases. Modifications at the 4- and 8-positions of the isoquinoline ring system were found to be critical for both potency and selectivity.[2]
| Compound ID | R1 | R2 | Haspin IC50 (nM)[2] | CLK1 IC50 (nM)[2] |
| 3a | Me | H | 167 | 101 |
| 3b | Et | H | >1000 | - |
| 4 | Me | Br | >1000 | - |
Table 2: Kinase inhibitory activity of substituted pyrazolo[3,4-g]isoquinolines. The introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition, while the size of the alkyl group at the 4-position influenced the kinase inhibition profile.
Upregulation of ABCA1 Expression by 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives
A series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives were synthesized and evaluated for their ability to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux. This activity is a potential therapeutic strategy for preventing atherosclerosis.[3]
| Compound ID | Substitution | ABCA1 Promoter Activation (Fold Change)[3] |
| 1 | Unsubstituted | 1.2 |
| 2 | 9-chloro | 1.8 |
| 3 | 9-bromo | 2.5 |
| 6 | 10-chloro | 1.5 |
Table 3: Effect of substitutions on the quinazolinone ring on the activation of the ABCA1 promoter. Halogen substitution at the 9-position, particularly with bromine, significantly enhanced the activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
These assays are used to determine the potency of a compound in inhibiting the activity of a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at a specific temperature for a defined period.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing EDTA).
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
ABCA1 Promoter Reporter Assay
This assay measures the ability of a compound to activate the promoter of the ABCA1 gene, leading to its increased expression.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW264.7 macrophages) with a reporter plasmid containing the ABCA1 promoter sequence linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with the test compounds for a specific duration.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Reporter Gene Assay: Measure the activity of the reporter protein. For a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Normalization: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control reporter) to account for variations in cell number and transfection efficiency.
-
Data Analysis: Express the results as fold activation compared to the vehicle-treated control.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the drug discovery process and the potential mechanisms of action for these compounds, the following diagrams have been generated using the Graphviz DOT language.
A generalized workflow for the discovery and development of novel drugs based on the this compound scaffold.
A simplified representation of a signaling pathway that can be targeted by isoquinolinone-based kinase inhibitors to exert anticancer effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
"cytotoxicity evaluation of 6,7-dihydro-5H-isoquinolin-8-one derivatives on cancer cell lines"
A Comparative Analysis of 6,7-dihydro-5H-isoquinolin-8-one Derivatives and Related Scaffolds Against Cancer Cell Lines
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The isoquinoline scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, derivatives of this compound are of growing interest due to their potential as cytotoxic agents. While comprehensive studies on a wide range of derivatives from this specific scaffold are still emerging, a comparative analysis of related dihydro-isoquinolinone and quinolinone structures provides valuable insights into their anticancer potential. This guide synthesizes available experimental data to offer an objective comparison of their performance against various cancer cell lines.
Comparative Cytotoxicity of Isoquinolinone and Quinolinone Derivatives
The cytotoxic effects of various derivatives related to the this compound core have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The data presented below summarizes the in vitro anticancer activity of these compounds, offering a comparative overview.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylaminoisoquinolinequinones | Substituted Phenylamino Derivatives | AGS (gastric adenocarcinoma) | Submicromolar to various | [1] |
| SK-MES-1 (lung cancer) | Submicromolar to various | [2] | ||
| T-24 (bladder carcinoma) | Submicromolar to various | [1] | ||
| Makaluvamine Analogs | FBA-TPQ | MCF-7 (breast cancer) | 0.097 - 2.297 | [3] |
| Multiple other cell lines | 0.097 - 2.297 | [3] | ||
| 3-Aminoisoquinolin-1(2H)-one Derivatives | 1,3-thiazol-2-ylamino derivative (12) | MDA-MB-468 (breast cancer) | Low (GP 10.72%) | [4] |
| MCF-7 (breast cancer) | Low (GP 26.62%) | [4] | ||
| UO-31 (renal cancer) | Low (GP 22.78%) | [4] | ||
| SK-MEL-5 (melanoma) | Low (GP 22.08%) | [4] | ||
| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | Compound 7b | HepG2 (liver cancer) | 4.25 - 70.05 | [5] |
| MCF-7, A549, T47D, Hela | 4.25 - 70.05 | [5] | ||
| 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one Analogs | Compound 12 | HCT-116 (colon cancer) | Potent activity | [4] |
Note: GP refers to Growth Percentage, where a lower value indicates higher cytotoxicity. Some studies did not report specific IC50 values but indicated potent activity.
Experimental Protocols
The evaluation of the cytotoxic properties of these derivatives predominantly relies on standardized in vitro assays. Understanding the methodologies employed is crucial for the interpretation and comparison of the presented data.
Cell Viability and Cytotoxicity Assays
A common method to assess the cytotoxic effect of chemical compounds on cancer cells is the MTT assay.[1][[“]][7]
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a specified period (typically 48 or 72 hours).[1] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by these compounds, flow cytometry-based assays are often employed.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. An increase in the apoptotic population indicates the compound induces programmed cell death.[7]
Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a DNA-intercalating dye like propidium iodide.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound causes cell cycle arrest at a specific phase.
Mechanism of Action and Signaling Pathways
The anticancer activity of isoquinoline derivatives often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death.
Induction of Oxidative Stress and Apoptosis: Several isoquinolinequinone derivatives exert their cytotoxic effects by inducing oxidative stress.[2][8] This can occur through redox cycling, leading to the generation of reactive oxygen species (ROS).[2] Elevated ROS levels can damage cellular components, including DNA, and trigger the intrinsic apoptotic pathway. This pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases (such as caspase-3 and -9), ultimately resulting in programmed cell death.[3][8]
DNA Damage and Topoisomerase Inhibition: Some makaluvamine analogs, which share a related structural core, have been shown to cause direct DNA damage.[3] Furthermore, inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription, has been identified as a mechanism for some isoquinoline-based compounds.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. consensus.app [consensus.app]
- 7. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmatine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Isoquinolinone and Quinolinone Derivatives in Molecular Docking Studies
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of isoquinolinone and quinolinone derivatives. By examining their molecular docking scores against key therapeutic targets and detailing the experimental methodologies, this document serves as a valuable resource for computational drug design and discovery.
The isoquinolinone and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Their structural similarities and differences make them intriguing subjects for comparative molecular modeling studies to elucidate their potential as therapeutic agents. This guide delves into the comparative molecular docking performance of derivatives from both classes, offering insights into their binding affinities and interaction patterns with crucial protein targets implicated in cancer.
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction.
Below are tables summarizing the docking scores of various isoquinolinone and quinolinone derivatives against two important cancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase I.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
| Compound Class | Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Quinolinone | Quinolin-4(1H)-one Derivative (Q2) | VEGFR-2 | Not Specified | -14.65 | [1] |
| Quinolinone | Quinolin-4(1H)-one Derivative (Q6) | VEGFR-2 | Not Specified | -11.31 | [1] |
| Quinolinone | Isatin-derived Quinoline | VEGFR-2 | Not Specified | Not Specified (comparable to Sorafenib) | [2][3] |
Topoisomerase I Inhibitors
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition can lead to cell death, making it an effective target for anticancer drugs.
| Compound Class | Derivative | Target Protein | PDB ID | Docking Software | Docking Score | Reference | |---|---|---|---|---|---| | Isoquinolinone | Indenoisoquinoline | Topoisomerase I-DNA complex | Not Specified | GOLD | Better Gold score than potent molecule |[4] | | Isoquinolinone | 5-(2-Aminoethylamino)indeno[1,2-c]isoquinolin-11-one | Topoisomerase I-DNA complex | Not Specified | FlexX | Not Specified |[5] | | Quinolinone | Fluoroquinolone (Levofloxacin) | Topoisomerase IIb | 3Q3X | Not Specified | -11.78 kcal/mol |[6] | | Quinolinone | Fluoroquinolone (Ofloxacin) | Topoisomerase IIb | 3Q3X | Not Specified | -11.8 kcal/mol |[6] |
Experimental Protocols
A generalized protocol for molecular docking studies, synthesized from the methodologies reported in the cited literature, is outlined below. This protocol provides a standard workflow for performing in silico docking simulations.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
Partial atomic charges (e.g., Kollman charges) are assigned.
-
The energy of the protein structure is minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the isoquinolinone and quinolinone derivatives are sketched using a chemical drawing tool.
-
The 2D structures are converted to 3D conformations.
-
The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
-
Docking Simulation:
-
A docking software package such as AutoDock, GOLD, or Maestro is used.
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity (docking score) for each generated pose.
-
-
Analysis of Results:
-
The docking scores are used to rank the ligands based on their predicted binding affinity.
-
The best-docked poses are visualized and analyzed to identify key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.
-
Visualizing the Process and Structures
To further elucidate the computational workflow and the fundamental structural differences between the two scaffolds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for the development of antitumor agents as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement for 6,7-dihydro-5H-isoquinolin-8-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of 6,7-dihydro-5H-isoquinolin-8-one based inhibitors, with a specific focus on their activity as Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors. The performance of these inhibitors is compared with established PARP inhibitors, supported by experimental data from various studies. Detailed methodologies for key target engagement assays are also provided to facilitate the design and execution of validation experiments.
Comparative Analysis of PARP1 Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potent inhibitory activity against various therapeutic targets, including PARP1.[1][2] PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair.[3][4] This section compares the biochemical and cellular potency of isoquinolinone-based PARP1 inhibitors with other clinically approved PARP inhibitors.
Table 1: Comparison of In Vitro Potency of PARP1 Inhibitors
| Inhibitor Class | Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Isoquinolinone | Compound 34 | PARP1 | Biochemical | 1.2 | - | [2] |
| Phthalazinone | Olaparib | PARP1 | Biochemical | 1.2 - 5 | 0.5 - 1 | [5][6] |
| Phthalazinone | Talazoparib | PARP1 | Biochemical | 0.57 - 1 | 0.5 - 1 | [5] |
| Indazole Carboxamide | Niraparib | PARP1 | Biochemical | 3.8 | 4 - 5 | [5] |
| Fluorobenzamide | Rucaparib | PARP1 | Biochemical | 1.4 | 0.5 - 1 | [5][6] |
| Benzimidazole Carboxamide | Veliparib | PARP1 | Biochemical | 5.2 | 4 - 5 | [5] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions.
Table 2: Comparison of Cellular Target Engagement and Potency of PARP Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular EC50 (nM) | Reference |
| Olaparib | MDA-MB-436 | CETSA HT | 10.7 | [7] |
| Rucaparib | MDA-MB-436 | CETSA HT | 50.9 | [7] |
| NMS-P118 | MDA-MB-436 | CETSA HT | 249.5 | [7] |
| Olaparib | Multiple | Cell Viability | Varies (cell line dependent) | [8] |
| Niraparib | Multiple | Cell Viability | Varies (cell line dependent) | [8] |
| Rucaparib | Multiple | Cell Viability | Varies (cell line dependent) | [8] |
| Talazoparib | Multiple | Cell Viability | Varies (cell line dependent) | [9] |
Note: Cellular EC50 values from CETSA represent direct target engagement, while cell viability IC50 values reflect the downstream functional consequences of target inhibition.
Experimental Protocols for Target Engagement Validation
Accurate validation of target engagement is crucial for the successful development of any targeted therapy. The following are detailed protocols for key experimental techniques used to confirm the interaction of small molecule inhibitors with their intended protein targets in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells and tissues.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]
Protocol 1: CETSA Melt Curve (Tagg Curve)
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a saturating concentration of the inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Wash cells with ice-cold PBS and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells by freeze-thaw cycles.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.[11]
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a melt curve.
-
A shift in the melting temperature (Tm) or aggregation temperature (Tagg) indicates target stabilization by the inhibitor.[11]
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF CETSA)
-
Cell Culture and Treatment:
-
Treat cells with a serial dilution of the inhibitor for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Heat all samples at a single, predetermined temperature (from the melt curve) for 3 minutes.
-
-
Protein Quantification and Analysis:
-
Lyse cells and quantify the soluble target protein as described above.
-
Plot the amount of soluble protein against the inhibitor concentration to determine the cellular EC50 for target engagement.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Purify the target protein and prepare a solution of the inhibitor.
-
Ensure both the protein and inhibitor are in the same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (target protein) immobilized on a sensor surface in real-time.[12]
Protocol:
-
Ligand Immobilization:
-
Immobilize the purified target protein onto a sensor chip.
-
-
Analyte Binding:
-
Inject a series of concentrations of the inhibitor over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of inhibitor binding to the immobilized protein.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates to measure protein levels in fixed and permeabilized cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the inhibitor.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity, which is proportional to the amount of the target protein. Normalize the signal to cell number using a DNA stain.
-
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling pathway in response to DNA damage and the point of intervention by isoquinolinone-based inhibitors.
General Experimental Workflow for CETSA
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Logical Relationship of Target Engagement Validation Methods
Caption: Logical relationship between different methods for validating target engagement.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico screening identifies a novel small molecule inhibitor that counteracts PARP inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Head-to-Head Comparison of Synthetic Routes to Substituted Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The effective synthesis of substituted isoquinolinones is therefore a critical endeavor in drug discovery and development. This guide provides a head-to-head comparison of classical and modern synthetic routes to this important heterocyclic motif, supported by experimental data and detailed methodologies.
Classical Synthetic Routes
Traditional methods for isoquinolinone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their straightforwardness and accessibility of starting materials.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. This method offers a direct route to the isoquinoline core.
Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline
-
Schiff Base Formation: 3,4-Dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) are dissolved in toluene. The mixture is heated at reflux with a Dean-Stark apparatus to remove water until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and concentrated under reduced pressure. The crude Schiff base is used in the next step without further purification.
-
Cyclization: The crude Schiff base is dissolved in concentrated sulfuric acid and stirred at room temperature.
-
Final Work-up and Purification: The reaction mixture is carefully poured onto ice and basified with a sodium hydroxide solution. The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6,7-dimethoxyisoquinoline.
The Bischler-Napieralski Reaction
This reaction proceeds via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinolinone or isoquinoline.[1][2]
Experimental Protocol: Synthesis of 1-Benzoyl-6,7-dimethoxy-3,4-dihydroisoquinoline and subsequent aromatization [3]
-
Amide Formation: To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent, an acylating agent (e.g., benzoyl chloride) is added, and the mixture is stirred until the formation of the corresponding N-(3,4-dimethoxyphenethyl)benzamide is complete.
-
Cyclization: The resulting amide is dissolved in a solvent such as toluene, and phosphorus oxychloride (POCl₃) is added. The mixture is heated to reflux for several hours.
-
Work-up: The reaction mixture is cooled and the excess POCl₃ is carefully quenched. The mixture is then basified and the product is extracted with an organic solvent. After drying and concentration, the crude 1-benzoyl-6,7-dimethoxy-3,4-dihydroisoquinoline is obtained.
-
Aromatization: The crude dihydroisoquinoline is dissolved in a suitable solvent and treated with an oxidizing agent, such as palladium on carbon (Pd/C) at elevated temperature, or with a milder chemical oxidant like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to furnish the corresponding 1-benzoylisoquinoline.[3]
-
Purification: The final product is purified by column chromatography.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4][5] To obtain an isoquinolinone, a subsequent oxidation of the tetrahydroisoquinoline intermediate is necessary.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative [5]
-
Condensation and Cyclization: A β-arylethylamine (e.g., 3,4-dimethoxyphenethylamine) and an aldehyde (e.g., formaldehyde) are dissolved in a suitable solvent with an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid). The mixture is stirred, often at elevated temperatures, until the reaction is complete.
-
Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude tetrahydroisoquinoline.
-
Oxidation to Isoquinolinone (Hypothetical Step): The crude tetrahydroisoquinoline would then be subjected to an oxidation protocol, for instance, using an oxidizing agent like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄), to introduce the carbonyl group and achieve full aromaticity, yielding the corresponding isoquinolinone.
-
Purification: The final product is purified by column chromatography.
Modern Synthetic Routes: Transition-Metal Catalysis
In recent decades, transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful and efficient methods for the synthesis of substituted isoquinolinones. These methods often offer high regioselectivity, functional group tolerance, and atom economy.
Palladium-Catalyzed C-H Activation/Annulation
Palladium catalysts are effective in promoting the C-H activation of benzamides and their subsequent annulation with various coupling partners, such as allenes, to construct the isoquinolinone core.[6]
Experimental Protocol: Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones [6]
-
Reaction Setup: A mixture of an N-methoxybenzamide (0.50 mmol), a 2,3-allenoic acid ester (3 equivalents), silver carbonate (Ag₂CO₃, 2 equivalents), diisopropylethylamine (DIPEA, 2 equivalents), and palladium(II) acetonitrile dichloride (Pd(CH₃CN)₂Cl₂, 10 mol%) in toluene (10 mL) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is heated at 85 °C for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysts are highly versatile for the synthesis of isoquinolinones via C-H activation of benzamides and annulation with alkynes or other coupling partners.[7][8][9][10]
Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of Isoquinolinones from Benzamides and Alkynes [8]
-
Reaction Setup: A mixture of a benzamide (1 equivalent), an alkyne (1.2 equivalents), a rhodium catalyst such as [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a sealed tube.
-
Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the substituted isoquinolinone.
Ruthenium-Catalyzed C-H Activation/Annulation
Ruthenium catalysts offer a cost-effective alternative to rhodium and palladium for the synthesis of isoquinolines and isoquinolinones through C-H activation strategies.[11][12]
Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of Substituted Isoquinolines from Ketoximes and Alkynes [11]
-
Reaction Setup: A ketoxime (1 equivalent), an alkyne (1.5 equivalents), [{RuCl₂(p-cymene)}₂] (5 mol%), and sodium acetate (NaOAc, 20 mol%) are combined in a suitable solvent.
-
Reaction Conditions: The mixture is heated at a specified temperature for a set duration.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified, typically through column chromatography.
Cobalt-Catalyzed C-H Activation/Annulation
First-row transition metals like cobalt are gaining prominence as sustainable catalysts for C-H activation/annulation reactions to synthesize isoquinolinones.[13][14]
Experimental Protocol: Cobalt(III)-Catalyzed Synthesis of Isoquinolines from O-Acyl Oximes and Alkynes [13]
-
Reaction Setup: An O-acyl oxime (1 equivalent), an alkyne (1.2 equivalents), a cobalt catalyst (e.g., Co(OAc)₂·4H₂O), a ligand, and an additive are combined in a solvent.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere at a specified temperature.
-
Work-up and Purification: The product is isolated and purified using standard techniques such as column chromatography.
Quantitative Data Comparison
The following tables summarize the performance of the discussed synthetic routes based on reported experimental data.
Table 1: Classical Synthetic Routes
| Reaction | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Pomeranz-Fritsch | 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal | Conc. H₂SO₄ | Room Temp. | - | Moderate to Good |
| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)benzamide | POCl₃ | Reflux | 12 | High (for dihydroisoquinoline) |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Variable | Variable | Good (for tetrahydroisoquinoline) |
Table 2: Transition-Metal Catalyzed Routes
| Catalyst | Starting Materials | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) |
| Palladium [6] | N-methoxybenzamide | 2,3-Allenoic acid ester | 85 | 4 | 53-87 |
| Rhodium [8] | Benzamide | Internal Alkyne | 100 | 12-24 | Good to Excellent |
| Ruthenium [11] | Ketoxime | Alkyne | Variable | Variable | Good to Excellent |
| Cobalt [13] | O-Acyl Oxime | Alkyne | Variable | Variable | 45-97 |
Visualization of Synthetic Pathways and Biological Relevance
Synthetic Workflow Diagrams
Caption: Overview of classical and modern synthetic routes to substituted isoquinolinones.
Biological Signaling Pathway: PI3K/Akt
Many isoquinolinone derivatives exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is often dysregulated in diseases like cancer.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by isoquinolinone derivatives.
Conclusion
The synthesis of substituted isoquinolinones can be achieved through a variety of classical and modern methods. Classical routes like the Bischler-Napieralski and Pictet-Spengler reactions often require multi-step sequences including oxidation to arrive at the final isoquinolinone product. In contrast, modern transition-metal-catalyzed C-H activation/annulation reactions provide more direct and often more efficient access to this important scaffold with a high degree of functional group tolerance and regioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. The continued development of novel catalytic systems, particularly those using earth-abundant metals, will undoubtedly further expand the synthetic chemist's toolbox for accessing this critical class of compounds for drug discovery and development.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
"assessing the selectivity of 6,7-dihydro-5H-isoquinolin-8-one derivatives for specific enzymes"
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-isoquinolin-8-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for various functional groups, making it an attractive starting point for the development of targeted enzyme inhibitors.[1] Derivatives of this core structure have shown significant potential, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[2][3]
This guide provides a comparative analysis of the selectivity of specific this compound derivatives against a panel of protein kinases, offering quantitative data to inform research and development efforts.
Comparative Kinase Selectivity Profiles
The selectivity of an inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. The following table summarizes the inhibitory activity (IC50) of several pyrazolo[3,4-g]isoquinoline derivatives, which are structurally related to the core isoquinolin-8-one scaffold, against a panel of serine/threonine kinases. The data highlights how modifications to the core structure can significantly alter the selectivity profile.
Table 1: Kinase Inhibition Profile (IC50 in nM) of Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound | Haspin | CLK1 | DYRK1A | CDK9 | GSK3α/β |
| 1b | 57 | >1000 | 69 | >1000 | >1000 |
| 1c | 66 | >1000 | 167 | >1000 | >1000 |
| 2c | 62 | >1000 | 250 | >1000 | >1000 |
| 3a | 167 | 101 | >1000 | >1000 | >1000 |
| 3c | >1000 | 218 | >1000 | 252 | 363 |
| 3d | >1000 | 240 | >1000 | 250 | 300 |
Data compiled from a study on pyrazolo[3,4-g]isoquinoline derivatives.[2] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Analysis of Selectivity:
-
Compounds 1b and 1c demonstrate notable potency and selectivity for Haspin kinase over the other tested kinases.[2]
-
Compound 2c also shows good potency for Haspin, with a selectivity index of 4 in favor of Haspin versus DYRK1A.[2]
-
In contrast, the introduction of an alkyl group at the 4-position, as seen in compounds 3a, 3c, and 3d , shifts the selectivity profile. Compound 3a is more potent against CLK1 than Haspin, while compounds 3c and 3d preferentially inhibit CLK1, CDK9, and GSK3 over Haspin.[2]
This shift underscores the critical role that specific substitutions on the isoquinoline scaffold play in determining enzyme selectivity.
Experimental Protocols
The following is a representative methodology for determining the in vitro kinase inhibitory activity of test compounds, based on standard kinase assay protocols.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Haspin, CLK1)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well assay plates (white, low-volume)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km value for the specific kinase) to each well.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).[4]
-
Signal Detection:
-
Stop the enzymatic reaction by adding 10 µL of a luminescent kinase assay reagent to each well. This reagent simultaneously lyses the cells (if a cell-based assay) and measures the remaining ATP.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[1]
-
Visualizing the Selectivity Assessment Workflow
The process of assessing enzyme selectivity involves a structured workflow from initial screening to detailed analysis. The following diagram illustrates this process.
Workflow for assessing enzyme selectivity of isoquinolinone derivatives.
This guide demonstrates that while the this compound scaffold is a promising starting point for kinase inhibitor design, careful optimization of substituents is necessary to achieve high potency and the desired selectivity profile. The provided data and protocols offer a framework for researchers to systematically evaluate and compare the performance of novel derivatives.
References
- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Guide for 6,7-Dihydro-5H-isoquinolin-8-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-isoquinolin-8-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] The assigned GHS pictogram is GHS06 (Skull and Crossbones), with the signal word "Danger".[1] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards, with side-shields.[3] | Protects eyes from splashes and dust particles.[3][4] |
| Skin Protection | Chemical-resistant Gloves | Tested according to EN 374.[4] | Prevents direct skin contact with the compound.[4] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be required for larger quantities.[3] | Provides additional protection against spills and splashes. | |
| Respiratory Protection | Full-face Respirator or Particulate Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] For handling the solid form, a particulate respirator (P1 or equivalent) may be necessary to avoid dust inhalation.[4] | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Handling Procedures
Safe handling is crucial to minimize exposure and prevent accidents. The following step-by-step procedure should be followed:
-
Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Ensure all necessary PPE is correctly worn before handling the compound.
-
Assemble all required equipment and materials.
-
-
Handling the Compound:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Decontaminate all work surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
-
Accidental Release and First-Aid Measures
| Situation | Action |
| Skin Contact | Immediately wash with plenty of water. If skin irritation occurs, get medical help.[3] Take off contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3] |
| Ingestion | If swallowed, immediately call a poison center or doctor.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For liquid spills, use an absorbent material to contain the spill. Carefully collect the spilled material and absorbent into a hazardous waste container.[6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[4]
-
Contaminated Materials: Place items such as gloves, wipes, and weighing papers in a sealed bag or container and dispose of them as chemical waste.[4]
-
Empty Containers: Rinse containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[4] Dispose of the rinsed container according to institutional policy.[4]
-
Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
